BI-1950
Description
Properties
Molecular Formula |
C32H26Cl2FN7O3 |
|---|---|
Molecular Weight |
646.5 g/mol |
IUPAC Name |
(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide |
InChI |
InChI=1S/C32H26Cl2FN7O3/c1-18(27(43)40-32(10-11-32)25-5-3-4-12-37-25)39-28(44)24-17-38-30-41(21-13-22(33)26(35)23(34)14-21)29(45)31(2,42(24)30)15-19-6-8-20(16-36)9-7-19/h3-9,12-14,17-18H,10-11,15H2,1-2H3,(H,39,44)(H,40,43)/t18-,31+/m0/s1 |
InChI Key |
JZTTUZXIQIRVAB-FZEVHQGJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1(CC1)C2=CC=CC=N2)NC(=O)C3=CN=C4N3[C@](C(=O)N4C5=CC(=C(C(=C5)Cl)F)Cl)(C)CC6=CC=C(C=C6)C#N |
Canonical SMILES |
CC(C(=O)NC1(CC1)C2=CC=CC=N2)NC(=O)C3=CN=C4N3C(C(=O)N4C5=CC(=C(C(=C5)Cl)F)Cl)(C)CC6=CC=C(C=C6)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Immunological Role of TNF-α Inhibition: A Technical Overview of BI-1950 (Proxy: BAT2506/Golimumab)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "BI-1950" is not referenced in publicly available scientific literature or clinical trial databases. This document uses Bio-Thera Solutions' BAT2506, a biosimilar of golimumab, as a proxy to illustrate the function of a therapeutic agent with a similar potential designation and mechanism of action within the field of immunology. All data and pathways described herein relate to the known functions of golimumab, a human IgG1κ monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α).
Core Function in Immunology
This compound (proxy: BAT2506/golimumab) is a monoclonal antibody that functions as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases. By binding to both soluble and transmembrane forms of TNF-α, this compound prevents the cytokine from interacting with its receptors (TNFR1 and TNFR2) on the surface of immune and endothelial cells. This blockade disrupts the downstream inflammatory cascade, leading to a reduction in the signs and symptoms of chronic inflammation.
Elevated levels of TNF-α are a hallmark of several chronic inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis.[1][2][3][4] In these diseases, TNF-α drives joint inflammation, destruction, and other systemic effects. This compound's primary immunomodulatory function is to neutralize the biological activity of TNF-α, thereby restoring a more balanced immune state.
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy and biological effects of golimumab, the reference product for BAT2506. This data is indicative of the expected performance of a high-quality biosimilar.
| Parameter | Value | Condition | Source |
| Psoriatic Arthritis (PsA) Efficacy | |||
| ACR20 Response (Week 14) | 51% (drug) vs. 9% (placebo) | Active PsA | [N/A] |
| Rheumatoid Arthritis (RA) Efficacy | |||
| ACR20 Response (Week 14, with MTX) | 55-62% (drug) vs. 28-33% (placebo) | Moderate to Severe RA | [N/A] |
| Ankylosing Spondylitis (AS) Efficacy | |||
| ASAS20 Response (Week 14) | 59-60% (drug) vs. 22% (placebo) | Active AS | [N/A] |
| Ulcerative Colitis (UC) Efficacy | |||
| Clinical Response (Week 6) | 51-55% (drug) vs. 30% (placebo) | Moderate to Severe UC | [N/A] |
| Biomarker Modulation | |||
| C-reactive protein (CRP) Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
| Interleukin-6 (IL-6) Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
| ICAM-1 Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
| MMP-3 Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
| VEGF Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
Note: The efficacy data presented is from clinical trials of the reference product, golimumab. Biosimilar clinical trials aim to demonstrate equivalence in efficacy and safety.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound (proxy: BAT2506/golimumab) and the experimental workflow for its characterization.
Caption: Mechanism of action of this compound (proxy) in blocking TNF-α signaling.
Caption: Workflow for determining the in vitro potency of this compound (proxy).
Experimental Protocols
In Vitro TNF-α Neutralization Assay
Objective: To determine the in vitro potency of this compound (proxy: BAT2506/golimumab) by measuring its ability to neutralize TNF-α-induced cytotoxicity in a cell-based assay.
Materials:
-
L929 mouse fibroblast cell line (ATCC CCL-1)
-
Recombinant human TNF-α
-
Actinomycin D
-
This compound (proxy) at various concentrations
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well microplates
-
Spectrophotometer
Methodology:
-
Cell Seeding: L929 cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight to allow for attachment.
-
Preparation of Reagents: Serial dilutions of this compound are prepared. A stock solution of TNF-α is diluted to a final concentration that induces approximately 80% cell death. Actinomycin D is added to sensitize the cells to TNF-α-induced apoptosis.
-
Treatment: The culture medium is replaced with fresh medium containing a fixed concentration of TNF-α and varying concentrations of this compound. Control wells include cells with medium only, cells with TNF-α only, and cells with this compound only.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: A cell viability reagent such as MTT is added to each well and incubated according to the manufacturer's instructions. The resulting formazan crystals are solubilized, and the absorbance is read at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the control wells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of neutralization against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity and kinetics of this compound (proxy: BAT2506/golimumab) to human TNF-α.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human TNF-α
-
This compound (proxy) at various concentrations
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization: Recombinant human TNF-α is immobilized on the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor chip surface, allowing for association. This is followed by an injection of running buffer to monitor dissociation.
-
Regeneration: The sensor surface is regenerated between cycles using a low pH buffer to remove the bound antibody.
-
Data Analysis: The binding sensorgrams are analyzed using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A low KD value indicates high binding affinity.
This technical guide provides a foundational understanding of the immunological function of a TNF-α inhibitor, using BAT2506/golimumab as a proxy for the requested "this compound". The provided data, diagrams, and protocols are representative of the characterization and mechanism of action for this class of therapeutic antibodies.
References
- 1. Bio-Thera Solutions, Ltd., [bio-thera.com]
- 2. Bio-Thera Solutions Announces FDA Accepts Biologics License Application for BAT2506, a Proposed Biosimilar to Simponi® [prnewswire.com]
- 3. Accord BioPharma Strengthens Pipeline Through Exclusive U.S. Licensing Agreement with Bio-Thera for BAT2506, a Proposed Golimumab Biosimilar [prnewswire.com]
- 4. Bio-Thera Solutions Signs Exclusive License Deal with Intas for BAT2506 Biosimilar in the U.S. - Pharma Journalist [pharmajournalist.com]
An In-depth Technical Guide to BI-1950: A Potent LFA-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1950 is a potent and selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and activation. Developed by Boehringer Ingelheim, this compound serves as a valuable chemical probe for investigating the biological roles of LFA-1 and for the exploration of novel therapeutic strategies targeting inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and key quantitative data to support its use in preclinical research.
Discovery and Mechanism of Action
This compound was identified as a highly potent antagonist of the LFA-1/ICAM-1 interaction. LFA-1, expressed on the surface of leukocytes, plays a pivotal role in mediating the adhesion of these cells to intercellular adhesion molecule-1 (ICAM-1) on endothelial and antigen-presenting cells. This interaction is a cornerstone of the immune response, facilitating leukocyte trafficking, immunological synapse formation, and T-cell activation.
By binding to LFA-1, this compound allosterically inhibits its interaction with ICAM-1, thereby disrupting the downstream signaling cascades that lead to T-cell activation and proliferation. A key consequence of this inhibition is the suppression of interleukin-2 (IL-2) production, a critical cytokine for T-cell growth and differentiation.[1]
Signaling Pathway of LFA-1 Mediated T-Cell Activation and Inhibition by this compound
Caption: LFA-1 on T-cells binds to ICAM-1 on APCs, initiating a signaling cascade that leads to IL-2 production. This compound blocks this initial binding step.
Chemical Properties
A comprehensive physicochemical profiling of this compound is crucial for its application in various experimental settings. While a complete dataset is not publicly available, key properties have been reported.
| Property | Value | Reference |
| Molecular Weight | 646.5 g/mol | [1] |
| Chemical Structure | Not publicly disclosed | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| Stability | Data not available |
A structurally related compound has been described in the Journal of Medicinal Chemistry (2004, 47, 5356), which may provide insights into the general chemical class of this compound.[1] For in vitro studies, a structurally similar but significantly less active compound, BI-9446 (MW: 602.5 Da, LFA-1 affinity > 1µM), is available as a negative control.[1]
Biological Activity
This compound demonstrates potent and selective inhibition of the LFA-1 pathway in both in vitro and in vivo models.
In Vitro Activity
The inhibitory potential of this compound has been quantified through binding and cell-based functional assays.
| Assay | Parameter | Value | Cell Type/System |
| LFA-1/ICAM-1 Binding | KD | 9 nM | Cell-free |
| IL-2 Production Inhibition | IC50 | 3 nM | Human PBMCs |
| IL-2 Production Inhibition | IC50 | 120 nM | Human Whole Blood |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
In Vivo Activity
The in vivo efficacy of this compound was evaluated in a humanized mouse model of delayed-type hypersensitivity (DTH). This model is particularly relevant given the greater than 250-fold selectivity of this compound for human LFA-1 over its murine counterpart.[1]
| Model | Endpoint | Result | Dosing |
| Delayed-Type Hypersensitivity (DTH) in SCID mice | Inhibition of footpad swelling | Dose-dependent inhibition, full efficacy | 3 mg/kg, p.o. |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Synthesis of this compound (or a close structural analog)
While the exact synthesis of this compound is proprietary, a highly efficient, three-stage process for a small molecule, nonpeptide inhibitor of LFA-1, likely a close analog, has been published and is suitable for large-scale production.
Experimental Workflow for Synthesis
Caption: A three-stage synthesis culminating in the final LFA-1 inhibitor, adaptable for large-scale production.
Detailed Protocol:
A detailed, step-by-step protocol for a similar LFA-1 inhibitor synthesis is available in the cited literature. The key transformation involves a Ph3PCl2-induced dehydration and cyclization of a urea intermediate, followed by regioselective bromination to yield a 1H-imidazo[1,2-a]imidazol-2-one core. Subsequent Br/Mg exchange, reaction with SO2, and oxidation furnishes a sulfonyl chloride. The final step involves the coupling of this intermediate with L-alaninamide in the presence of K2CO3 in an aqueous DMF/THF solvent system. This process has been successfully scaled to metric ton production.
LFA-1/ICAM-1 Binding Assay
The affinity of this compound for LFA-1 can be determined using a cell-free binding assay, such as surface plasmon resonance (SPR) or a fluorescence polarization assay. A general protocol for a competitive binding assay is outlined below.
Protocol Outline:
-
Immobilization: Recombinant human LFA-1 is immobilized on a suitable sensor chip or microplate.
-
Ligand Binding: A fluorescently labeled or biotinylated ICAM-1 fragment is introduced at a concentration near its KD for LFA-1.
-
Competition: Increasing concentrations of this compound are added to compete with the labeled ICAM-1 for binding to LFA-1.
-
Detection: The displacement of the labeled ICAM-1 is measured, and the data are fitted to a suitable binding model to determine the IC50, which can then be converted to a Ki or KD value.
IL-2 Production Inhibition Assay
This cell-based assay quantifies the functional consequence of LFA-1 inhibition by this compound.
Protocol Outline:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: PBMCs are stimulated with a T-cell activator, such as Staphylococcal enterotoxin B (SEB), in the presence of varying concentrations of this compound.[1]
-
Incubation: The cells are incubated for a period sufficient to allow for IL-2 production (typically 24-48 hours).
-
Quantification: The concentration of IL-2 in the cell culture supernatant is measured using a commercially available ELISA kit.
-
Analysis: The IC50 value for IL-2 production inhibition is calculated from the dose-response curve.
Delayed-Type Hypersensitivity (DTH) Mouse Model
This in vivo model assesses the efficacy of this compound in a T-cell-mediated inflammatory response.
Protocol Outline:
-
Animal Model: Severe combined immunodeficient (SCID) mice are used as hosts.
-
Cell Transfer: Human PBMCs are injected into the footpad of the SCID mice.[1]
-
Antigen Challenge: The mice are challenged in the same footpad with a specific antigen to which the human donor has been previously sensitized, such as tetanus toxoid (TT).[1]
-
Treatment: this compound is administered orally at various doses.
-
Measurement: The degree of footpad swelling is measured at a specified time point after the antigen challenge (e.g., 24 hours) as an indicator of the DTH response.
-
Analysis: The dose-dependent inhibition of footpad swelling by this compound is evaluated.
Selectivity Profile
This compound exhibits a high degree of selectivity for LFA-1 over other related integrins and a broad panel of other molecular targets.
-
Integrin Selectivity: this compound shows over 1000-fold selectivity against the closely related β2-integrin Mac-1 and β1-integrin function.[1]
-
Off-Target Screening: In a screen against 47 targets in the Eurofins Safety Panel 44™, this compound showed greater than 50% inhibition for only 4 targets at a concentration of 10 µM.[1] In a broader screen against 315 GPCRs, no significant inhibition was observed at 10 µM.[1]
DMPK and Toxicology
While detailed pharmacokinetic (DMPK) and toxicology data for this compound are not publicly available, it is described as having an "attractive DMPK profile" suitable for in vivo studies.[1] Further studies would be required to fully characterize its absorption, distribution, metabolism, excretion, and safety profile for any potential therapeutic development.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of the LFA-1/ICAM-1 interaction. Its well-characterized in vitro and in vivo activity, coupled with the availability of a negative control, makes it an invaluable tool for researchers investigating the role of LFA-1 in health and disease. This technical guide provides the foundational information and experimental context necessary for the effective utilization of this compound in preclinical research settings. Researchers are encouraged to consult the primary literature for further details on the synthesis and application of this and related compounds.
References
Structure-Activity Relationship of BI-1950: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structure-activity relationship (SAR) of BI-1950, a potent and selective antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1). The information compiled herein is intended to support research and drug development efforts targeting the LFA-1/ICAM-1 interaction, a key pathway in immune response and inflammation.
Core Compound Profile: this compound
This compound is a small molecule inhibitor that effectively blocks the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1] This interaction is a critical step in the activation and trafficking of T-lymphocytes, playing a central role in various inflammatory and autoimmune diseases.
Mechanism of Action
This compound acts as a direct antagonist at the LFA-1 receptor, preventing its binding to ICAM-1. This disruption of the LFA-1/ICAM-1 axis inhibits downstream signaling events essential for T-cell activation, proliferation, and cytokine production, notably the release of Interleukin-2 (IL-2).[1]
Quantitative Biological Data
The following table summarizes the key in vitro and in vivo activity metrics for this compound.
| Parameter | Value | Assay System |
| KD (LFA-1 binding) | 9 nM | Binding Assay |
| IC50 (IL-2 Production) | 3 nM | SEB-stimulated human PBMCs |
| IC50 (IL-2 Production) | 120 nM | SEB-stimulated human whole blood |
| In Vivo Efficacy | Full efficacy at 3 mg/kg (p.o.) | Delayed-Type Hypersensitivity (DTH) mouse model |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
A close structural analog, BI-9446, serves as a negative control, exhibiting significantly weaker affinity for LFA-1 (>1 µM).[1]
Structure-Activity Relationship (SAR) Insights
Detailed structure-activity relationship studies for this compound and its analogs are primarily documented in the publication: "Potent, Orally Active Antagonists of the Interaction between Lymphocyte Function-Associated Antigen 1 and Intercellular Adhesion Molecule 1" in the Journal of Medicinal Chemistry, 2004, volume 47, issue 21, on pages 5356-5368. While the full text of this article containing specific analog data could not be accessed for this guide, the available information points to a diarylsulfide cyclopropylamide scaffold as a key pharmacophore for potent LFA-1 antagonism.[2]
General SAR trends for this class of LFA-1 antagonists often involve modifications to the aryl rings and the cyclopropylamide moiety to optimize potency, selectivity, and pharmacokinetic properties. The referenced publication likely contains a comprehensive table detailing these modifications and their impact on biological activity. An X-ray co-crystal structure of a structurally related compound (17d from the aforementioned publication) with the LFA-1 I-domain provides a structural basis for understanding these relationships.[1]
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
LFA-1/ICAM-1 Binding Assay
This assay quantifies the ability of a compound to inhibit the binding of LFA-1 to ICAM-1.
Methodology:
-
Protein Immobilization: Recombinant human ICAM-1 is coated onto the wells of a microtiter plate.
-
LFA-1 and Inhibitor Incubation: Purified LFA-1 protein is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Binding Reaction: The LFA-1/inhibitor mixture is added to the ICAM-1 coated wells and incubated to allow for binding.
-
Detection: Unbound LFA-1 is washed away. The amount of bound LFA-1 is quantified using a labeled antibody specific for LFA-1, followed by a colorimetric or fluorescent readout.
-
Data Analysis: The concentration of the test compound that inhibits 50% of LFA-1 binding (IC50) is calculated.
SEB-Stimulated IL-2 Production Assay in Human PBMCs and Whole Blood
This cellular assay measures the functional consequence of LFA-1 inhibition on T-cell activation.
Methodology:
-
Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors, or fresh human whole blood is used.
-
Compound Treatment: Cells are pre-incubated with a range of concentrations of the test compound.
-
Stimulation: T-cell activation is induced by the superantigen Staphylococcal Enterotoxin B (SEB).
-
Incubation: The cell cultures are incubated for a period sufficient to allow for IL-2 production (typically 24-48 hours).
-
IL-2 Quantification: The concentration of IL-2 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of IL-2 production, is determined.
Delayed-Type Hypersensitivity (DTH) Mouse Model
This in vivo model assesses the efficacy of the compound in a T-cell-mediated inflammatory response. A humanized SCID (Severe Combined Immunodeficiency) mouse model is often employed to evaluate compounds with high species selectivity for human LFA-1, such as this compound.[1]
Methodology:
-
Humanization of SCID Mice: SCID mice, which lack functional B and T lymphocytes, are engrafted with human PBMCs.[3] This allows for the study of a human immune response in a small animal model.
-
Sensitization: The humanized mice are sensitized with a specific antigen, such as tetanus toxoid (TT), typically administered via subcutaneous injection.
-
Compound Administration: The test compound (this compound) is administered orally (p.o.) at various doses.
-
Elicitation of DTH Response: After a set period, the mice are challenged by injecting the same antigen (TT) into a hind footpad.
-
Measurement of Inflammation: The DTH response is quantified by measuring the swelling of the footpad at specific time points after the challenge (e.g., 24 and 48 hours) using a caliper.
-
Data Analysis: The dose-dependent inhibition of footpad swelling by the test compound is evaluated to determine its in vivo efficacy.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for its evaluation.
Caption: LFA-1/ICAM-1 signaling in T-cell activation and its inhibition by this compound.
References
BI-1950 as a Probe for LFA-1 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BI-1950, a potent and selective small-molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1). It serves as a valuable tool for researchers investigating LFA-1 signaling pathways and for professionals in the field of drug development targeting immune-mediated diseases.
Introduction to LFA-1 and the Role of this compound
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor composed of αL (CD11a) and β2 (CD18) subunits, is a key player in the immune system. It is expressed on the surface of all leukocytes and mediates essential cell-cell interactions, including the adhesion of T-cells to antigen-presenting cells (APCs) and endothelial cells. This interaction is primarily facilitated by the binding of LFA-1 to its ligands, the Intercellular Adhesion Molecules (ICAMs), with ICAM-1 being the most prominent.
The LFA-1-ICAM-1 interaction is not merely an adhesive tether; it also triggers bidirectional signaling cascades, known as "inside-out" and "outside-in" signaling, which are crucial for T-cell activation, proliferation, and cytokine production. Dysregulation of LFA-1 mediated adhesion and signaling is implicated in a variety of autoimmune and inflammatory diseases.
This compound is a potent and selective chemical probe that acts as an antagonist of LFA-1.[1] It functions by binding to the I-domain of the αL subunit, thereby preventing the interaction between LFA-1 and ICAM-1.[1] This targeted inhibition makes this compound an excellent tool for dissecting the intricacies of LFA-1 signaling and for evaluating the therapeutic potential of LFA-1 antagonism.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
Table 1: Binding Affinity and In Vitro Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| Kd (LFA-1) | 9 nM | [1] | |
| IC50 (IL-2 Production) | 3 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
| IC50 (IL-2 Production) | 120 nM | Human Whole Blood | [1] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity | Assay | Reference |
| Mac-1 (αMβ2) | >1000-fold | [2] | |
| β1-integrins | >1000-fold | [2] | |
| Mouse LFA-1 | >250-fold (less active on mouse) | IL-2 production in mouse splenocytes |
LFA-1 Signaling Pathways
LFA-1 signaling is a complex process that can be broadly categorized into two interconnected pathways: inside-out and outside-in signaling. This compound, by blocking the LFA-1/ICAM-1 interaction, effectively inhibits the initiation of outside-in signaling and the downstream consequences of this pathway.
Inside-Out Signaling: Priming LFA-1 for Adhesion
Inside-out signaling refers to intracellular signals that lead to a conformational change in the extracellular domain of LFA-1, increasing its affinity for ICAMs. This process is initiated by T-cell receptor (TCR) or chemokine receptor activation.
Outside-In Signaling: Transducing Signals upon Ligand Binding
Once LFA-1 binds to ICAM-1, it initiates "outside-in" signaling, a cascade of intracellular events that are critical for a robust T-cell response. This pathway involves the activation of various downstream kinases and transcription factors, leading to changes in gene expression, cell proliferation, and cytokine secretion. This compound directly blocks the initiation of this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to probe LFA-1 signaling using this compound.
T-Cell Adhesion Assay
This assay measures the ability of T-cells to adhere to a surface coated with ICAM-1 and the inhibitory effect of this compound on this process.
Materials:
-
Human T-cells (e.g., Jurkat cells or primary human T-cells)
-
Recombinant human ICAM-1/Fc chimera
-
96-well tissue culture plates (high-binding)
-
This compound
-
Negative control compound (e.g., BI-9446)
-
Assay buffer (e.g., RPMI 1640 or HEPES-buffered saline)
-
Bovine Serum Albumin (BSA)
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Protocol:
-
Plate Coating:
-
Dilute recombinant human ICAM-1/Fc to a final concentration of 0.5 µ g/well in Phosphate-Buffered Saline (PBS).
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
The next day, wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Label T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions, if using a fluorescence-based readout.
-
Resuspend the cells in assay buffer at a concentration of 2 x 106 cells/mL.
-
Prepare serial dilutions of this compound and the negative control compound in assay buffer.
-
In a separate plate, pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension (containing 2 x 105 cells) to each ICAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantify the number of adherent cells using a plate reader. For fluorescently labeled cells, measure the fluorescence intensity. For unlabeled cells, a viability assay like CellTiter-Glo® can be used to measure ATP content, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each condition relative to a control with no inhibitor.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
References
The Biological Effects of BI-1950: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biological effects, mechanism of action, and experimental profile of BI-1950, a potent and selective chemical probe for the lymphocyte function-associated antigen-1 (LFA-1). All data is compiled from publicly available scientific literature and resources.
Core Mechanism of Action
This compound is a small molecule inhibitor of the integrin LFA-1.[1][2] LFA-1, a heterodimer composed of the alpha-L (ITGAL, CD11a) and beta-2 (ITGB2, CD18) subunits, is a key receptor on the surface of lymphocytes.[3] It mediates immune cell adhesion and co-stimulatory signaling through its interaction with its primary ligand, the Intercellular Adhesion Molecule 1 (ICAM-1), which is expressed on antigen-presenting cells (APCs) and endothelial cells.[1][3]
This compound selectively binds to the I-domain of the ITGAL subunit, sterically preventing the LFA-1/ICAM-1 interaction.[3] This disruption of cellular adhesion directly inhibits downstream signaling pathways essential for T-cell activation, cytokine production, and proliferation.[1][4]
References
Target Validation of BI-1950: A Potent LFA-1 Inhibitor in Immune Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the target validation for BI-1950, a potent and selective small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is a critical integrin receptor on lymphocytes, essential for immune cell adhesion, trafficking, and immunological synapse formation. By preventing the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates immune cell responses. This guide details the pharmacological profile of this compound, presents its activity in key immune assays, outlines detailed experimental protocols for target validation, and visualizes the underlying biological pathways and experimental workflows.
Introduction to LFA-1 as a Therapeutic Target
The integrin LFA-1 (also known as αLβ2 or CD11a/CD18) is a receptor expressed on the surface of most leukocytes, including T-cells and B-cells[1]. Its interaction with ICAM-1, which is expressed on antigen-presenting cells (APCs) and endothelial cells, is a cornerstone of the adaptive immune response. This LFA-1/ICAM-1 axis facilitates the adhesion of lymphocytes to other cells, enabling immune cell trafficking to sites of inflammation and the formation of the immunological synapse, which is crucial for T-cell activation and effector function. Dysregulation of this interaction is implicated in various autoimmune and inflammatory diseases, making LFA-1 an attractive target for therapeutic intervention. This compound is a small molecule antagonist designed to allosterically inhibit this protein-protein interaction.
Pharmacological Profile of this compound
This compound is characterized as a highly potent and selective inhibitor of the LFA-1/ICAM-1 interaction. Its mechanism of action results in the downstream inhibition of T-cell activation and cytokine production. For comparative studies, a structurally similar but significantly less active compound, BI-9446, is available as a negative control[1].
Quantitative Potency and Selectivity
The following tables summarize the key quantitative data validating the potency and selectivity of this compound.
| Assay Type | Target | Parameter | Value | Reference |
| Binding Assay | Human LFA-1 | KD | 9 nM | [1] |
| Cell-based Assay | Human PBMCs | IC50 | 3 nM | [1] |
| Human Whole Blood Assay | IL-2 Production | IC50 | 120 nM | [1] |
| Table 1: In Vitro Potency of this compound |
| Compound | Target | Parameter | Value | Selectivity Fold (vs. This compound) | Reference |
| This compound | Human LFA-1 | IC50 | 3 nM | - | [1] |
| BI-9446 | Human LFA-1 | Affinity | > 1 µM | > 333x | [1] |
| This compound | Mouse LFA-1 | IC50 | > 750 nM | > 250x (vs. Human) | [1] |
| This compound | Mac-1 (β2) | - | > 1000-fold | > 1000x | [1] |
| This compound | β1-integrins | - | > 1000-fold | > 1000x | [1] |
| Table 2: Selectivity Profile of this compound |
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at the LFA-1 receptor. By binding to LFA-1, it prevents the conformational changes necessary for high-affinity binding to ICAM-1. This disruption of the LFA-1/ICAM-1 interaction directly inhibits T-cell adhesion and the formation of a stable immunological synapse with an APC. Consequently, downstream T-cell receptor (TCR) signaling is attenuated, leading to reduced T-cell activation, proliferation, and cytokine production, most notably Interleukin-2 (IL-2), a key cytokine for T-cell propagation[1].
Figure 1: this compound Mechanism of Action on the T-Cell/APC Synapse.
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the core assays used to characterize this compound.
LFA-1/ICAM-1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between LFA-1 and ICAM-1.
-
Reagents: Recombinant human LFA-1 protein, recombinant human ICAM-1-Fc fusion protein, anti-Fc antibody conjugated to a FRET donor (e.g., Eu3+ cryptate), and an anti-LFA-1 antibody conjugated to a FRET acceptor (e.g., XL665).
-
Procedure:
-
Add assay buffer, ICAM-1-Fc, and varying concentrations of this compound to a low-volume 384-well plate.
-
Add recombinant LFA-1 protein to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Add the HTRF detection antibody mix (donor and acceptor).
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis: The HTRF ratio (665nm/620nm * 10,000) is calculated. Data are normalized to positive (no inhibitor) and negative (no LFA-1) controls. IC50 curves are generated using a four-parameter logistic fit.
IL-2 Production Assay in Human PBMCs
This cell-based assay measures the functional consequence of LFA-1 inhibition on T-cell activation.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Procedure:
-
Plate PBMCs at a density of 2 x 105 cells/well in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control and pre-incubate for 30 minutes.
-
Stimulate the cells with Staphylococcal enterotoxin B (SEB) at a final concentration of 100 ng/mL.
-
Incubate plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the supernatant and measure IL-2 concentration using a standard ELISA or a bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis: Generate a standard curve for IL-2. Calculate the IL-2 concentration in each sample. Plot the percentage of inhibition relative to the vehicle control against the log concentration of this compound to determine the IC50 value.
Figure 2: Experimental Workflow for the IL-2 Production Assay.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
Due to the high selectivity of this compound for human LFA-1 over its mouse ortholog (>250-fold), a specialized trans vivo DTH model using SCID (Severe Combined Immunodeficiency) mice is required[1].
-
Model System: SCID mice, which lack functional T and B cells, are used as recipients for human PBMCs.
-
Procedure:
-
Sensitization: Inject human PBMCs from a tetanus toxoid (TT) positive donor into the footpad of SCID mice.
-
Treatment: Administer this compound orally (p.o.) at desired doses (e.g., 3 mg/kg) or vehicle control at specified time points relative to antigen challenge.
-
Challenge: After a set period, challenge the mice by injecting TT antigen into the same footpad to elicit a DTH response.
-
Measurement: Measure the degree of footpad swelling using calipers at various time points (e.g., 24 and 48 hours) post-challenge.
-
-
Data Analysis: The change in footpad thickness is calculated as the primary endpoint. The percentage of inhibition of swelling in this compound-treated groups is determined relative to the vehicle-treated group. A dose of 3 mg/kg showed full efficacy in this model[1].
Conclusion
The collective data provides robust validation for this compound as a potent and highly selective inhibitor of human LFA-1. Its ability to disrupt the LFA-1/ICAM-1 interaction is confirmed through biochemical assays (KD 9 nM). This mechanism translates directly to a functional cellular outcome, as demonstrated by the potent inhibition of IL-2 production in human PBMCs (IC50 3 nM) and whole blood[1]. Furthermore, the compound demonstrates significant in vivo efficacy in a humanized mouse model of T-cell-mediated inflammation, confirming its potential as a therapeutic agent for immune-related disorders. The availability of a matched negative control, BI-9446, provides a critical tool for elucidating on-target versus off-target effects in future mechanistic studies.
References
BI-1950: A Technical Guide to its Impact on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1950 is a potent and selective small-molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in T-cell adhesion, activation, and trafficking. By preventing the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates T-cell responses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, requiring a complex interplay of signaling events initiated by the T-cell receptor (TCR) and co-stimulatory molecules. LFA-1 plays a crucial role in this process by mediating the adhesion of T-cells to antigen-presenting cells (APCs) and endothelial cells, thereby facilitating the formation of the immunological synapse and subsequent T-cell activation and effector functions. The dysregulation of LFA-1-mediated adhesion is implicated in various autoimmune and inflammatory diseases.
This compound, developed by Boehringer Ingelheim, is a high-affinity antagonist of LFA-1. It allosterically binds to the I-domain of LFA-1, preventing the conformational changes necessary for ICAM-1 binding. This inhibitory action leads to a downstream reduction in T-cell activation, highlighted by the suppression of interleukin-2 (IL-2) production, a key cytokine in T-cell proliferation and differentiation.
Mechanism of Action
This compound functions as an allosteric inhibitor of LFA-1. The interaction between LFA-1 on T-cells and ICAM-1 on APCs or endothelial cells is a critical step in the immunological synapse formation, which is essential for full T-cell activation. This compound binds to a site on the I-domain of the αL subunit of LFA-1, distinct from the ICAM-1 binding site. This binding event locks LFA-1 in a low-affinity conformation, thereby preventing its interaction with ICAM-1. The downstream consequence of this inhibition is the suppression of T-cell activation signals, leading to reduced cytokine production, such as IL-2.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| LFA-1/ICAM-1 Binding KD | 9 nM | Dissociation constant for the binding of this compound to LFA-1, indicating high affinity. |
| IL-2 Production IC50 (Human PBMCs) | 3 nM | Concentration of this compound required to inhibit 50% of IL-2 production in isolated human peripheral blood mononuclear cells stimulated with Staphylococcal enterotoxin B (SEB). |
| IL-2 Production IC50 (Human Whole Blood) | 120 nM | Concentration of this compound required to inhibit 50% of IL-2 production in human whole blood stimulated with SEB. |
Table 2: In Vivo Efficacy of a Structurally Related LFA-1 Antagonist ("Compound I")
| Model | Endpoint | Efficacy |
| Humanized Mouse Model of Delayed-Type Hypersensitivity | Inhibition of footpad swelling | ED50 ≈ 1 mg/kg, p.o. |
Note: The in vivo data is for a compound structurally related to this compound, as described in Panzenbeck et al., 2006.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LFA-1/ICAM-1 Binding Assay (Competitive ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of this compound to LFA-1.
References
BI-1950: A Potent and Selective LFA-1 Inhibitor for Immunomodulation
An In-depth Technical Guide on the Preclinical Profile of BI-1950
This document provides a comprehensive overview of the preclinical data available for this compound, a potent and selective inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the LFA-1/ICAM-1 interaction.
Introduction to this compound
This compound is a small molecule inhibitor targeting Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin receptor on lymphocytes.[1] LFA-1, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), are key players in immune cell function.[1] The interaction between LFA-1 and ICAM-1 is crucial for T-cell activation, adhesion, and migration to sites of inflammation. By blocking this interaction, this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
Mechanism of Action and Signaling Pathway
This compound functions by directly preventing the binding of ICAM-1 to LFA-1. This disruption of the LFA-1/ICAM-1 axis subsequently inhibits downstream signaling events, most notably the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation and activation.[1]
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy Data
In Vitro Studies
This compound demonstrates high potency and selectivity in in vitro assays.[1]
| Parameter | Assay | Value |
| Binding Affinity | LFA-1/ICAM-1 Binding | KD = 9 nM |
| Functional Potency | IL-2 Production Inhibition (Human PBMCs) | IC50 = 3 nM |
| IL-2 Production Inhibition (Human Whole Blood) | IC50 = 120 nM | |
| Selectivity | vs. Mac-1 and β1-integrin | >1000-fold |
| Human vs. Mouse LFA-1 | >250-fold | |
| Negative Control | BI-9446 Affinity for LFA-1 | > 1µM |
In Vivo Studies
The in vivo efficacy of this compound was evaluated in a delayed-type hypersensitivity (DTH) mouse model.[1]
| Parameter | Model | Result |
| Efficacy | Delayed-Type Hypersensitivity (DTH) in SCID mice | Full efficacy at 3 mg/kg (oral dose) |
| Effect | Dose-dependent inhibition of footpad swelling | - |
Detailed Experimental Protocols
LFA-1/ICAM-1 Binding Assay (Flow Cytometry-Based)
This protocol is a representative method for assessing the binding of LFA-1 to ICAM-1.
Objective: To quantify the inhibition of LFA-1 and ICAM-1 binding by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human ICAM-1-Fc chimera
-
APC-conjugated anti-human Fcγ specific antibody
-
This compound and vehicle control
-
Assay Buffer: PBS with 0.5% BSA, 0.5mM MgCl₂, and 0.9mM CaCl₂
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Compound Incubation: Pre-incubate PBMCs with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
ICAM-1-Fc Complex Formation: Prepare ICAM-1-Fc complexes by mixing the ICAM-1-Fc chimera with the APC-conjugated anti-human Fcγ antibody and incubating on ice for 30 minutes.
-
Binding Reaction: Add the ICAM-1-Fc complexes to the pre-incubated PBMCs and incubate for 1 hour on ice.
-
Washing: Wash the cells twice with cold Assay Buffer to remove unbound complexes.
-
Data Acquisition: Resuspend the cells in Assay Buffer and acquire data on a flow cytometer, gating on the lymphocyte population.
-
Analysis: Determine the median fluorescence intensity (MFI) of the APC signal for each concentration of this compound. Calculate the KD value by fitting the data to a suitable binding curve.
IL-2 Production Inhibition Assay
This protocol describes a method to measure the effect of this compound on T-cell activation.
Objective: To determine the IC50 of this compound for the inhibition of IL-2 production in human PBMCs and whole blood.
Materials:
-
Human PBMCs or fresh human whole blood
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads
-
This compound and vehicle control
-
RPMI-1640 medium supplemented with 10% FBS
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating:
-
For PBMCs: Plate 2 x 10⁵ cells per well in a 96-well plate.
-
For whole blood: Dilute blood 1:10 in RPMI-1640 medium and add to a 96-well plate.
-
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add a stimulating agent (e.g., SEB at 1 µg/mL) to each well to induce T-cell activation and IL-2 production.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analysis: Plot the IL-2 concentration against the this compound concentration and determine the IC50 value using a four-parameter logistic curve fit.
Delayed-Type Hypersensitivity (DTH) Mouse Model
This trans vivo model assesses the in vivo efficacy of this compound on a human T-cell mediated immune response.[1]
Objective: To evaluate the dose-dependent effect of orally administered this compound on inhibiting footpad swelling in a DTH model.
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human PBMCs from a tetanus toxoid (TT) sensitized donor
-
Tetanus toxoid (TT) antigen
-
This compound formulated for oral administration
-
Calipers for measuring footpad thickness
Caption: Experimental workflow for the delayed-type hypersensitivity (DTH) mouse model.
Procedure:
-
Reconstitution: Inject human PBMCs from a TT-sensitized donor into the footpad of SCID mice.
-
Treatment: After allowing for PBMC engraftment, administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group should be included.
-
Challenge: A defined period after drug administration, challenge the mice by injecting tetanus toxoid into the same footpad where the PBMCs were injected.
-
Measurement: Measure the thickness of the footpad using calipers at baseline (before challenge) and at regular intervals (e.g., 24 and 48 hours) post-challenge.
-
Analysis: Calculate the change in footpad thickness for each treatment group. Compare the swelling in the this compound treated groups to the vehicle control group to determine the percentage of inhibition.
Pharmacokinetics and Safety Profile
This compound exhibits an attractive drug metabolism and pharmacokinetic (DMPK) profile.[1]
In Vitro ADME/Tox
| Parameter | Assay | Value |
| Permeability | Caco-2 (A to B) | 13 x 10⁻⁶ cm/s |
| Efflux | Caco-2 Efflux Ratio | 2 |
| Metabolic Stability | Human Liver Microsomes | 13% QH |
| Mouse Liver Microsomes | 12% QH | |
| Rat Liver Microsomes | 6% QH | |
| Cardiotoxicity | hERG | 6.7% inhibition @ 1 µM |
In Vivo DMPK
| Parameter | Mouse | Rat |
| Clearance (% QH) | 5 | 1.1 |
| Volume of Distribution (Vss) [L/kg] | 1.3 | 2.7 |
| Mean Residence Time (i.v.) [h] | 7.2 | 6.5 |
| Oral Bioavailability (F) [%] | 154 | 21 |
| i.v. dose: 1 mg/kg; p.o. dose: 10 mg/kg |
Conclusion
The preliminary studies on this compound reveal a potent and selective LFA-1 inhibitor with a promising preclinical profile. Its strong in vitro activity translates to in vivo efficacy in a relevant disease model. The favorable DMPK properties further support its potential as a therapeutic agent for immune-mediated disorders. Further investigation into the clinical utility of this compound is warranted.
References
Methodological & Application
Application Notes and Protocols for BI-1950 in In Vitro Lymphocyte Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte adhesion to endothelial cells and antigen-presenting cells is a critical process in the immune response, mediating immune surveillance, inflammation, and T-cell activation. This process is primarily mediated by the interaction of integrins on the lymphocyte surface with their ligands on target cells. A key integrin involved in this process is the Lymphocyte Function-Associated Antigen-1 (LFA-1), which binds to Intercellular Adhesion Molecule-1 (ICAM-1). The LFA-1/ICAM-1 interaction is crucial for the firm adhesion of lymphocytes, facilitating their extravasation from blood vessels into tissues and the formation of the immunological synapse.
BI-1950 is a highly potent and selective small molecule inhibitor of LFA-1.[1][2] It acts by directly binding to LFA-1 and preventing its interaction with ICAM-1.[1] This inhibitory action makes this compound a valuable tool for studying the role of the LFA-1/ICAM-1 axis in various immunological processes and a potential therapeutic agent for autoimmune and inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound to study in vitro lymphocyte adhesion, including static and shear-flow based assays.
This compound: Mechanism of Action
This compound is an antagonist of LFA-1, an integrin receptor expressed on the surface of lymphocytes and other leukocytes.[1][3] LFA-1 plays a pivotal role in cell-cell interactions by binding to its primary ligand, ICAM-1, which is expressed on endothelial cells and antigen-presenting cells.[3] The binding of LFA-1 to ICAM-1 is a critical step in the firm adhesion of lymphocytes to the vascular endothelium, a prerequisite for their migration into tissues.[1]
This compound exerts its inhibitory effect by binding to LFA-1 and inducing a conformational change that locks the integrin in a low-affinity state, thereby preventing its binding to ICAM-1.[1] This disruption of the LFA-1/ICAM-1 interaction effectively blocks lymphocyte adhesion and subsequent immune responses, such as the production of interleukin-2 (IL-2).[1]
Figure 1: Mechanism of this compound inhibition of LFA-1/ICAM-1 mediated adhesion.
Quantitative Data for this compound
The potency of this compound has been characterized in various in vitro assays. A summary of its key quantitative data is presented below. For comparative studies, a structurally related but much less potent compound, BI-9446, can be used as a negative control.[1]
| Parameter | This compound | BI-9446 (Negative Control) | Reference |
| Inhibition of LFA-1 binding to ICAM-1 (KD) | 9 nM | >1000 nM | [1] |
| Inhibition of SEB-induced IL-2 production in human PBMC (IC50) | 3 nM | >1000 nM | [1] |
| Inhibition of SEB-induced IL-2 production in human whole blood (IC50) | 120 nM | Not Available | [1] |
SEB: Staphylococcal enterotoxin B
Experimental Protocols
The following protocols describe standard in vitro assays to evaluate the effect of this compound on lymphocyte adhesion.
Static Lymphocyte Adhesion Assay
This assay measures the ability of lymphocytes to adhere to a monolayer of endothelial cells or to purified ICAM-1 under static conditions.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T lymphocytes
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Recombinant human ICAM-1
-
This compound and BI-9446 (negative control)
-
Cell culture medium (e.g., RPMI 1640, DMEM)
-
Fetal bovine serum (FBS)
-
Bovine serum albumin (BSA)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Protocol:
A. Endothelial Cell Monolayer Preparation (Option 1):
-
Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.
-
Activate the HUVEC monolayer by treating with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to upregulate ICAM-1 expression.
-
Wash the monolayer gently with pre-warmed PBS to remove any residual stimulus.
B. ICAM-1 Coating (Option 2):
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
C. Lymphocyte Preparation and Treatment:
-
Isolate PBMCs or T lymphocytes from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend the cells in serum-free medium and label with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Resuspend the labeled lymphocytes in complete medium at a concentration of 1 x 106 cells/mL.
-
Pre-incubate the lymphocytes with varying concentrations of this compound or BI-9446 (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
D. Adhesion Assay:
-
Add the pre-treated lymphocyte suspension to the prepared 96-well plate (containing either the endothelial monolayer or ICAM-1 coating).
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for adhesion.
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion for each treatment condition relative to the total number of cells added.
Figure 2: Workflow for the static lymphocyte adhesion assay.
Lymphocyte Adhesion Assay under Shear Flow
This assay mimics the physiological conditions of blood flow and is used to study the effect of this compound on lymphocyte adhesion under shear stress.
Materials:
-
Same as for the static adhesion assay
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Syringe pump
-
Inverted microscope with a camera
Protocol:
A. Preparation of the Flow Chamber:
-
Coat the bottom surface of the flow chamber with recombinant human ICAM-1 or grow a confluent monolayer of HUVECs as described for the static assay.
-
Assemble the flow chamber according to the manufacturer's instructions.
B. Lymphocyte Preparation and Treatment:
-
Prepare and label lymphocytes as described for the static assay.
-
Pre-treat the lymphocytes with varying concentrations of this compound, BI-9446, or vehicle control.
C. Adhesion under Flow:
-
Mount the assembled flow chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the treated lymphocyte suspension at a defined physiological shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.
-
Record images or videos of multiple fields of view for a set period (e.g., 5-10 minutes) to observe lymphocyte rolling and firm adhesion.
-
Quantify the number of rolling and firmly adherent cells per unit area from the recorded images/videos.
Figure 3: Workflow for the lymphocyte adhesion assay under shear flow.
Data Analysis and Interpretation
The results from these assays will demonstrate the dose-dependent inhibitory effect of this compound on lymphocyte adhesion. By comparing the effects of this compound with the negative control (BI-9446) and the vehicle control, the specificity of the LFA-1 inhibition can be confirmed. The IC50 value for the inhibition of adhesion can be calculated by plotting the percentage of adhesion against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
These protocols provide a robust framework for investigating the role of the LFA-1/ICAM-1 interaction in lymphocyte adhesion and for characterizing the inhibitory potential of compounds like this compound.
References
Application Notes and Protocols for BI-1950 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1950 is a highly potent and selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor crucial for immune cell adhesion and signaling. By preventing the interaction between LFA-1 and its primary ligand, intercellular adhesion molecule-1 (ICAM-1), this compound effectively modulates immune responses.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on lymphocyte function and to explore its potential as a therapeutic agent in oncology.
Mechanism of Action
LFA-1, a heterodimer of CD11a and CD18 subunits, is predominantly expressed on the surface of leukocytes. Upon activation through inside-out signaling, LFA-1 undergoes a conformational change, increasing its affinity for ICAMs. The binding of LFA-1 to ICAM-1 is a critical step in various immunological processes, including:
-
T-cell activation and proliferation: LFA-1 facilitates the formation of the immunological synapse between T-cells and antigen-presenting cells (APCs).
-
Leukocyte adhesion and migration: LFA-1 mediates the firm adhesion of leukocytes to the endothelium, a prerequisite for their extravasation into tissues.
-
Cytotoxic T-lymphocyte (CTL) and Natural Killer (NK) cell-mediated cytotoxicity: LFA-1 stabilizes the interaction between cytotoxic cells and their targets.
This compound is an allosteric inhibitor of LFA-1, meaning it binds to a site distinct from the ICAM-1 binding site, inducing a conformational change that locks LFA-1 in its inactive, low-affinity state. This prevents its interaction with ICAM-1 and subsequently inhibits downstream signaling pathways.
Quantitative Data Summary
| Cell Type | Assay | IC50 Value | Reference |
| Human PBMCs | IL-2 Production | 3 nM | [1] |
| Human Whole Blood | IL-2 Production | 120 nM | [1] |
Note: The significant difference in IC50 values between isolated PBMCs and whole blood is likely due to protein binding in the plasma. This should be a consideration when designing in vitro experiments with high serum concentrations.
Recommended Cell Lines for this compound Studies
This compound is most effective on cells expressing LFA-1. Therefore, its application is particularly relevant for:
-
Hematopoietic Cell Lines:
-
T-cell leukemia/lymphoma: Jurkat, MOLT-4
-
B-cell leukemia/lymphoma: Raji, Daudi
-
Myeloid leukemia: U937, HL-60
-
-
Metastatic Cancer Cell Lines: Some solid tumors, particularly in a metastatic context, have been reported to express LFA-1, which may contribute to their dissemination.
Researchers should verify LFA-1 (CD11a/CD18) expression on their cell line of interest using flow cytometry or western blotting before initiating experiments with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Determination of IC50 for Inhibition of Cell Proliferation (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the proliferation of a chosen cell line by 50%.
Materials:
-
LFA-1 expressing cancer cell line (e.g., Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1 expressing cells to a surface coated with ICAM-1.
Materials:
-
LFA-1 expressing cell line (e.g., Jurkat)
-
Recombinant human ICAM-1
-
96-well high-binding microplate
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human ICAM-1 in PBS to a concentration of 5 µg/mL.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well high-binding plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of assay buffer to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with PBS just before use.
-
-
Cell Labeling and Treatment:
-
Harvest cells and resuspend them in serum-free medium at 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the labeled cells in assay buffer at 1 x 10^6 cells/mL.
-
Prepare dilutions of this compound in assay buffer.
-
In a separate plate, mix 50 µL of the cell suspension with 50 µL of the this compound dilutions and incubate for 30 minutes at room temperature.
-
-
Adhesion:
-
Add 100 µL of the cell/compound mixture to each ICAM-1 coated well.
-
Incubate for 30-60 minutes at 37°C.
-
Carefully wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Read the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration relative to the vehicle control.
-
Plot the percentage of adhesion against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: Inhibition of IL-2 Production in Activated T-cells
This protocol assesses the effect of this compound on the production of the cytokine IL-2 by activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell activation
-
This compound (stock solution in DMSO)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Stimulation and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs or Jurkat cells in complete medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of this compound dilutions to the appropriate wells.
-
Add 50 µL of the activating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads according to the manufacturer's instructions). Include an unstimulated control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for IL-2 measurement.
-
-
IL-2 Quantification:
-
Perform the IL-2 ELISA according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
-
Determine the percentage of inhibition of IL-2 production for each this compound concentration relative to the activated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
LFA-1 Signaling Pathway
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
References
- 1. mdpi.com [mdpi.com]
- 2. LFA-1 and ICAM-1 expression induced during melanoma-endothelial cell co-culture favors the transendothelial migration of melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LFA-1 and ICAM-1 expression induced during melanoma-endothelial cell co-culture favors the transendothelial migration of melanoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-1950 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1950 is a potent and highly selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1][2] LFA-1 is an integrin receptor expressed on lymphocytes that plays a critical role in immune cell adhesion, trafficking, and activation through its interaction with intercellular adhesion molecule-1 (ICAM-1).[1] By blocking the LFA-1/ICAM-1 interaction, this compound effectively inhibits downstream signaling pathways that lead to T-cell activation and proliferation, and consequently, the inflammatory response. These application notes provide detailed protocols for the in vivo administration of this compound in a humanized mouse model of delayed-type hypersensitivity (DTH), a standard model for assessing cell-mediated immunity.
Mechanism of Action: LFA-1/ICAM-1 Inhibition
The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) or endothelial cells is a cornerstone of the adaptive immune response. This binding, along with T-cell receptor (TCR) engagement with the MHC-antigen complex, forms the immunological synapse, which is crucial for T-cell activation, cytokine production, and proliferation. This compound acts as an antagonist to this interaction, preventing the firm adhesion and co-stimulation necessary for a robust immune response.
Caption: LFA-1/ICAM-1 Signaling Pathway Inhibition by this compound.
In Vivo Efficacy in a Delayed-Type Hypersensitivity (DTH) Mouse Model
Due to this compound's greater than 250-fold selectivity for human LFA-1 over its murine counterpart, a trans vivo DTH model in Severe Combined Immunodeficient (SCID) mice is utilized.[1] This model involves the transfer of human peripheral blood mononuclear cells (PBMCs) to establish a humanized immune environment.
Quantitative Data: Dose-Dependent Inhibition of DTH Response
While specific dose-response data from preclinical studies of this compound are not publicly available, the compound has been shown to inhibit footpad swelling in a dose-dependent manner, with full efficacy observed at an oral dose of 3 mg/kg.[1] The following table represents the expected outcome of such a study.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Increase in Footpad Thickness (mm ± SEM) | % Inhibition |
| Vehicle Control | - | 1.2 ± 0.15 | 0% |
| This compound | 0.3 | 0.9 ± 0.12 | 25% |
| This compound | 1 | 0.5 ± 0.08 | 58% |
| This compound | 3 | 0.2 ± 0.05 | 83% |
| BI-9446 (Negative Control) | 3 | 1.1 ± 0.14 | 8% |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Human PBMC-Reconstituted SCID Mouse DTH Model
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a DTH model.
Caption: Experimental workflow for the trans vivo DTH mouse model.
Materials:
-
This compound
-
BI-9446 (negative control)
-
Vehicle for oral gavage (e.g., 0.5% Natrosol)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Severe Combined Immunodeficient (SCID) mice (e.g., NOD/SCID)
-
Tetanus Toxoid (TT) antigen
-
Sterile PBS
-
Calipers for measurement
Procedure:
-
Animal Acclimatization: House SCID mice in a specific pathogen-free environment for at least one week prior to the experiment.
-
PBMC Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells with sterile PBS and resuspend at the desired concentration.
-
Sensitization (Day 0):
-
Anesthetize the SCID mice.
-
Inject approximately 2 x 10^7 human PBMCs in 50 µL of sterile PBS into the left hind footpad of each mouse.
-
Immediately after, inject 10 µg of Tetanus Toxoid (TT) in 20 µL of sterile PBS into the same footpad.
-
-
This compound Administration (Days 0, 1, and 2):
-
Prepare fresh formulations of this compound and the negative control BI-9446 in the vehicle each day.
-
Administer the compounds or vehicle control to the respective groups of mice via oral gavage.
-
-
Challenge and Measurement (Day 3):
-
Measure the thickness of both hind footpads using a caliper to establish a baseline.
-
Administer an intradermal challenge of 10 µg of TT in 20 µL of sterile PBS into the right hind footpad.
-
24 hours post-challenge (Day 4), measure the thickness of both hind footpads again. The difference in thickness between the challenged and unchallenged footpad represents the DTH response.
-
Data Analysis: The DTH response is calculated as the change in footpad thickness (in mm) of the antigen-challenged paw minus the change in thickness of the contralateral (un-challenged) paw. The percent inhibition for each treatment group is calculated relative to the vehicle control group.
Pharmacokinetics
While specific pharmacokinetic parameters for this compound in mice are not publicly available, it is described as having an "attractive DMPK profile".[1] A typical pharmacokinetic study in mice following oral administration would aim to determine the parameters listed in the table below.
| Parameter | Description |
| Tmax (h) | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Maximum plasma concentration. |
| t1/2 (h) | Elimination half-life. |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve, representing total drug exposure. |
| F (%) | Oral bioavailability. |
Note: The values in this table are placeholders for parameters that would be determined in a pharmacokinetic study.
Conclusion
This compound is a valuable research tool for investigating the role of the LFA-1/ICAM-1 interaction in various in vitro and in vivo models of inflammation and autoimmune disease. The provided protocols for the humanized DTH mouse model offer a robust system for assessing the in vivo efficacy of this compound and other LFA-1 inhibitors with human selectivity. Further studies are warranted to fully elucidate the pharmacokinetic profile and explore the therapeutic potential of this compound in a broader range of disease models.
References
Application Notes and Protocols for Studying T-cell Trafficking with BI-1950
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell trafficking is a fundamental process in the adaptive immune response, involving the migration of T-lymphocytes to sites of inflammation, infection, or malignancy. This process is tightly regulated by a series of molecular interactions, among which the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells is critical.[1][2] Dysregulation of T-cell trafficking can contribute to various autoimmune and inflammatory diseases.
BI-1950 is a highly potent and selective small molecule inhibitor of LFA-1. It effectively prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting T-cell adhesion, migration, and activation. These characteristics make this compound an invaluable tool for researchers studying the mechanisms of T-cell trafficking and for professionals in drug development exploring novel anti-inflammatory therapies.
This document provides detailed application notes and protocols for utilizing this compound to study T-cell trafficking in various in vitro and in vivo experimental settings.
Mechanism of Action
This compound acts as an antagonist to LFA-1 (also known as αLβ2 integrin), a key adhesion molecule expressed on the surface of T-lymphocytes. By binding to LFA-1, this compound allosterically inhibits its conformational changes required for high-affinity binding to its primary ligand, ICAM-1. This blockade of the LFA-1/ICAM-1 interaction disrupts the initial tethering and firm adhesion of T-cells to the vascular endothelium, a crucial step in their extravasation from the bloodstream into tissues. Furthermore, this inhibition also affects the formation of the immunological synapse between T-cells and antigen-presenting cells, thereby modulating T-cell activation and effector functions.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Assay System |
| IC50 (IL-2 Production) | 3 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| 120 nM | Human Whole Blood | |
| KD (LFA-1/ICAM-1 Binding) | 9 nM | Biochemical Assay |
| In Vivo Efficacy (DTH Model) | Full efficacy at 3 mg/kg (p.o.) | Human PBMC SCID Mouse Model |
Table 1: In Vitro and In Vivo Potency of this compound.
| Parameter | Mouse | Rat |
| Clearance (% QH) | 5 | 1.1 |
| Vss (L/kg) | 1.3 | 2.7 |
| Mean Residence Time (i.v.) | 7.2 h | 6.5 h |
| Oral Bioavailability (F%) | 154 | 21 |
Table 2: Pharmacokinetic Properties of this compound.
Experimental Protocols
In Vitro Assays
1. T-cell Adhesion Assay (Static)
This protocol is designed to quantify the effect of this compound on the adhesion of T-cells to a substrate coated with ICAM-1.
Materials:
-
Human T-lymphocytes (e.g., Jurkat cells or isolated primary T-cells)
-
Recombinant Human ICAM-1/CD54 Fc Chimera
-
This compound
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM fluorescent dye
-
Assay Buffer (e.g., RPMI 1640 with 20 mM HEPES and 0.1% BSA)
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of ICAM-1 solution (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
The following day, wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C. Wash three times with PBS.
-
-
Cell Preparation and Labeling:
-
Resuspend T-cells in assay buffer at a concentration of 1 x 106 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend at 1 x 106 cells/mL.
-
-
Inhibition with this compound:
-
Prepare serial dilutions of this compound in assay buffer. A suggested starting concentration range is 0.1 nM to 1 µM.
-
Pre-incubate the Calcein-AM labeled T-cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-incubated T-cell suspension to each ICAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion relative to the vehicle control.
-
Figure 2: T-cell Adhesion Assay Workflow.
2. T-cell Migration Assay (Transwell/Boyden Chamber)
This protocol assesses the effect of this compound on the chemotactic migration of T-cells towards a chemoattractant.
Materials:
-
Human T-lymphocytes
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
This compound
-
Transwell inserts with a 5 µm pore size membrane
-
24-well companion plates
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability and counting reagent (e.g., Calcein-AM or a cell counter)
Protocol:
-
Preparation of Chemoattractant:
-
Prepare a solution of the chemoattractant (e.g., 100 ng/mL CXCL12) in assay buffer.
-
Add 600 µL of the chemoattractant solution to the lower chamber of the 24-well plate. Add assay buffer without chemoattractant to control wells.
-
-
Cell Preparation and Treatment:
-
Resuspend T-cells in assay buffer at a concentration of 1-2 x 106 cells/mL.
-
Pre-incubate the T-cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Migration Assay:
-
Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant.
-
Add 100 µL of the pre-treated T-cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter or by labeling with a fluorescent dye like Calcein-AM and measuring fluorescence.
-
Calculate the percentage of migration relative to the vehicle control.
-
3. IL-2 Production Inhibition Assay
This protocol measures the ability of this compound to inhibit T-cell activation, as determined by the reduction in IL-2 production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Staphylococcal Enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies
-
This compound
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
96-well round-bottom tissue culture plates
-
Human IL-2 ELISA kit
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1 x 106 cells/mL.
-
-
Inhibition and Stimulation:
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.
-
Add 50 µL of the T-cell stimulus (e.g., 1 µg/mL SEB or pre-mixed anti-CD3/anti-CD28 antibodies) to the wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of IL-2:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for this compound's inhibition of IL-2 production.
-
In Vivo Assay
Delayed-Type Hypersensitivity (DTH) in a Humanized Mouse Model
This "trans-vivo" DTH model assesses the in vivo efficacy of this compound in a T-cell-mediated inflammatory response.[3]
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from a tetanus toxoid (TT) immunized donor
-
Tetanus Toxoid (TT) antigen
-
This compound formulated for oral administration
-
Calipers for measuring footpad thickness
Protocol:
-
Engraftment of Human PBMCs:
-
Inject approximately 20 x 106 human PBMCs intravenously or intraperitoneally into each SCID mouse.
-
Allow 2-3 weeks for the human immune cells to engraft.
-
-
Sensitization and Challenge:
-
Sensitize the mice by injecting TT antigen (e.g., 1 Lf in saline) into the right hind footpad.
-
Inject saline as a control into the left hind footpad.
-
-
Treatment with this compound:
-
Administer this compound orally (e.g., at doses of 0.3, 1, and 3 mg/kg) or vehicle control to the mice. Dosing can be initiated prior to or at the time of antigen challenge.
-
-
Measurement of DTH Response:
-
Measure the thickness of both hind footpads using calipers at baseline (before challenge) and at 24 and 48 hours post-challenge.
-
The DTH response is quantified as the change in footpad swelling (right footpad thickness - left footpad thickness).
-
Compare the DTH response in this compound-treated mice to that in vehicle-treated mice to determine the percentage of inhibition.
-
Figure 3: Humanized Mouse DTH Model Workflow.
Conclusion
This compound is a powerful research tool for dissecting the molecular mechanisms of T-cell trafficking and for the preclinical evaluation of LFA-1-targeted therapeutics. The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on T-cell adhesion, migration, and activation. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and informative results.
References
Application Notes and Protocols: BI-1950 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1950 is a potent and highly selective small molecule inhibitor of the human Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1, an integrin receptor found on lymphocytes, plays a critical role in the inflammatory cascade by mediating the adhesion of T-cells to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells. This interaction is fundamental for T-cell activation, proliferation, and migration to sites of inflammation.[3][4] Dysregulation of the LFA-1/ICAM-1 axis is a key pathological feature in numerous autoimmune diseases, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease models, including detailed protocols for in vitro and in vivo studies, and a summary of its known activity. Due to its high selectivity for human LFA-1 (over 250-fold compared to murine LFA-1), the in vivo application of this compound is best suited for studies involving human cells, such as in humanized mouse models.[1]
Data Presentation
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | This compound | BI-9446 (Negative Control) | Reference |
| Target | Human LFA-1 | Weak affinity for LFA-1 | [1] |
| Mechanism of Action | Inhibits LFA-1 binding to ICAM-1 | - | [1] |
| Inhibition of LFA-1 binding to ICAM-1 (KD) | 9 nM | >1000 nM | [1] |
| Inhibition of SEB-induced IL-2 production in human PBMC (IC50) | 3 nM | >1000 nM | [1] |
| Inhibition of SEB-induced IL-2 production in human whole blood (IC50) | 120 nM | Not Available | [1] |
Table 2: In Vivo Efficacy of this compound in a Delayed-Type Hypersensitivity (DTH) Model
| Model System | Animal Strain | Treatment | Dose | Outcome | Reference |
| Trans vivo DTH | SCID mice reconstituted with human PBMCs | This compound (oral) | 3 mg/kg | Full efficacy in inhibiting footpad swelling | [1] |
Signaling Pathway
The diagram below illustrates the LFA-1 signaling pathway in T-cell activation and the point of intervention for this compound.
Caption: LFA-1 signaling pathway and this compound mechanism of action.
Experimental Protocols
In Vitro Human T-Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of human T-cells.
Materials:
-
This compound
-
BI-9446 (negative control)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Soluble anti-CD28 antibody
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)
-
96-well flat-bottom plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash plates with sterile PBS before use.
-
Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Cell Staining (Optional): If using a proliferation dye like CFSE, label the PBMCs according to the manufacturer's instructions.
-
Treatment: Prepare serial dilutions of this compound and the negative control BI-9446 in complete medium.
-
Cell Seeding: Seed the PBMCs (or purified T-cells) at a density of 1-2 x 10^5 cells/well into the anti-CD3 coated plate.
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well.
-
Incubation: Add the prepared concentrations of this compound or BI-9446 to the respective wells. Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Proliferation Assessment:
-
CFSE: Harvest cells and analyze CFSE dilution by flow cytometry.
-
WST-1: Add WST-1 reagent to each well during the last 4 hours of incubation and measure absorbance according to the manufacturer's protocol.
-
Proposed In Vivo Study: this compound in a Humanized Mouse Model of Rheumatoid Arthritis
This protocol outlines a proposed study to evaluate the efficacy of this compound in a humanized mouse model of collagen-induced arthritis (CIA). This model is suitable due to the human-specific activity of this compound.
Model: Immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.[5][6][7][8][9]
Materials:
-
Humanized mice (e.g., hu-CD34 NSG)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Arthritis Induction:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.
-
On day 21, boost the immunization with 100 µg of bovine CII emulsified in IFA.
-
-
Monitoring:
-
Begin monitoring mice for signs of arthritis (e.g., paw swelling, erythema) from day 21.
-
Score the severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale per paw).
-
Measure paw thickness using a digital caliper.
-
-
Treatment:
-
Once arthritis is established (e.g., clinical score ≥ 4), randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., starting dose of 3 mg/kg, based on DTH model) daily.[1]
-
Administer the vehicle control to the other group.
-
-
Endpoint Analysis (e.g., day 42):
-
Continue clinical scoring and paw thickness measurements throughout the treatment period.
-
At the end of the study, collect blood for analysis of human cytokines (e.g., IL-2, IFN-γ, TNF-α) and anti-CII antibodies.
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Experimental Workflows
The following diagrams illustrate the workflows for the described in vitro and in vivo experiments.
Caption: In Vitro T-Cell Proliferation Assay Workflow.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized mice as a model for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Humanized Mouse Models of Rheumatoid Arthritis for Studies on Immunopathogenesis and Preclinical Testing of Cell-Based Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | TNF-α inhibitor ameliorates immune-related arthritis and pneumonitis in humanized mice [frontiersin.org]
Application Notes and Protocols for BI-1950 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1950 is a potent and highly selective small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[1] This interaction is a critical component of the immunological synapse, mediating leukocyte adhesion, trafficking, and activation.[2][3] By disrupting the LFA-1/ICAM-1 binding, this compound effectively modulates immune responses, making it a valuable tool for research and a potential therapeutic agent for inflammatory and autoimmune diseases.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the LFA-1/ICAM-1 pathway. The protocols are designed for a 384-well format, suitable for automated liquid handling systems, and include both a biochemical and a cell-based assay format.
This compound: Quantitative Data Summary
This compound exhibits high affinity for LFA-1 and potent inhibition of downstream cellular functions. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Source |
| KD for LFA-1/ICAM-1 Binding | 9 nM | Biochemical Binding Assay | [1] |
| IC50 for IL-2 Production (Human PBMCs) | 3 nM | Cell-Based Assay | [1] |
| IC50 for IL-2 Production (Human Whole Blood) | 120 nM | Cell-Based Assay | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the biological context and the experimental procedures, the following diagrams illustrate the LFA-1 signaling pathway and the workflows for the described HTS assays.
Caption: LFA-1 Signaling Pathway and Inhibition by this compound.
Caption: High-Throughput Screening Experimental Workflows.
Experimental Protocols
Biochemical Assay: LFA-1/ICAM-1 Binding (AlphaLISA Format)
This protocol describes a homogeneous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the direct binding of LFA-1 to ICAM-1 and the inhibitory effect of this compound.
Materials:
-
Recombinant Human LFA-1 (CD11a/CD18): Biotinylated
-
Recombinant Human ICAM-1: His-tagged
-
This compound: and other test compounds in DMSO
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Anti-His Acceptor Beads
-
AlphaLISA Assay Buffer: (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well white opaque microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of AlphaLISA detection (e.g., EnVision, PHERAstar)
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of biotinylated LFA-1 (e.g., 20 nM) in AlphaLISA Assay Buffer.
-
Prepare a 2X solution of His-tagged ICAM-1 (e.g., 40 nM) in AlphaLISA Assay Buffer.
-
Prepare a 4X solution of this compound and test compounds in AlphaLISA Assay Buffer (with a final DMSO concentration ≤ 1%).
-
Prepare a 2X mix of AlphaLISA Streptavidin Donor Beads and Anti-His Acceptor Beads (e.g., 40 µg/mL each) in AlphaLISA Assay Buffer. Protect from light.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 2X biotinylated LFA-1 solution to each well.
-
Add 5 µL of the 2X His-tagged ICAM-1 solution to each well.
-
Add 5 µL of the 4X this compound or test compound solution to the respective wells. For control wells (maximum and minimum signal), add 5 µL of AlphaLISA Assay Buffer with the corresponding DMSO concentration.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of the 2X AlphaLISA bead mixture to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO only) and low (no ICAM-1 or no LFA-1) controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Inhibition of SEB-Induced IL-2 Production in Human PBMCs
This protocol outlines a method to assess the potency of this compound in a cellular context by measuring its ability to inhibit the production of Interleukin-2 (IL-2) from Staphylococcal Enterotoxin B (SEB)-stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Cryopreserved or freshly isolated
-
RPMI-1640 Medium: Supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Staphylococcal Enterotoxin B (SEB): For stimulation
-
This compound: and other test compounds in DMSO
-
IL-2 Detection Kit: (e.g., HTRF, ELISA, or other homogeneous assay format)
-
384-well sterile, tissue culture-treated microplates
-
Centrifuge
-
CO2 Incubator: 37°C, 5% CO2
-
Plate reader compatible with the chosen IL-2 detection method
Protocol:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
-
Wash the cells with pre-warmed RPMI medium and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in fresh RPMI medium and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Adjust the cell density to 2 x 106 cells/mL in RPMI medium.
-
-
Assay Procedure (384-well plate):
-
Dispense 25 µL of the PBMC suspension (50,000 cells) into each well of the 384-well plate.
-
Prepare serial dilutions of this compound and test compounds in RPMI medium (final DMSO concentration ≤ 0.5%).
-
Add 12.5 µL of the compound dilutions to the respective wells.
-
Prepare a 4X solution of SEB (e.g., 400 ng/mL) in RPMI medium.
-
Add 12.5 µL of the SEB solution to all wells except the unstimulated controls (final SEB concentration e.g., 100 ng/mL). Add 12.5 µL of RPMI medium to unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
IL-2 Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant (e.g., 20 µL) using an automated liquid handler or multichannel pipette.
-
Measure the IL-2 concentration in the supernatant according to the manufacturer's instructions for the chosen detection kit (e.g., HTRF).
-
Data Analysis:
-
Generate a standard curve for IL-2 using the recombinant standards provided in the detection kit.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Determine the percentage of inhibition of IL-2 production for each compound concentration relative to the SEB-stimulated (maximum signal) and unstimulated (minimum signal) controls.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a four-parameter logistic fit.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of inhibitors of the LFA-1/ICAM-1 interaction, using this compound as a reference compound. The biochemical assay provides a direct measure of binding inhibition, while the cell-based assay confirms the activity in a more physiologically relevant context. These assays can be readily adapted for large-scale screening campaigns to identify novel immunomodulatory agents.
References
Application Notes and Protocols for Investigating Immune Synapse Formation with BI-1950
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunological synapse (IS) is a highly organized structure at the interface between a T cell and an antigen-presenting cell (APC) that is crucial for T cell activation and the subsequent adaptive immune response.[1][2][3] The formation and stabilization of the IS are dependent on the interaction between cell adhesion molecules, most notably the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1) on the T cell and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the APC.[1][4][5] Dysregulation of this interaction is implicated in various autoimmune diseases and cancer.[6][7]
BI-1950 is a potent and highly selective small molecule inhibitor of LFA-1.[8] It acts by binding to LFA-1 and preventing its interaction with ICAM-1, thereby inhibiting downstream signaling and T cell activation.[8] These properties make this compound a valuable tool for investigating the role of the LFA-1/ICAM-1 axis in immune synapse formation and T cell function. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to study these processes.
This compound: Key Characteristics and Quantitative Data
This compound exhibits high affinity and selectivity for human LFA-1, making it a precise tool for in vitro studies. A structurally similar but much less active compound, BI-9446, is available as a negative control.[8]
| Parameter | Value | Species | Assay | Reference |
| KD for LFA-1/ICAM-1 binding | 9 nM | Human | Cell-free binding assay | [8] |
| IC50 for IL-2 production | 3 nM | Human | SEB-stimulated PBMCs | [8] |
| IC50 for IL-2 production | 120 nM | Human | SEB-stimulated whole blood | [8] |
| Selectivity (Human vs. Mouse LFA-1) | >250-fold | Human/Mouse | IL-2 production assay | [8] |
| Negative Control (BI-9446) LFA-1 Affinity | > 1 µM | Human | Not specified | [8] |
Signaling Pathway: LFA-1 in Immune Synapse Formation
The interaction between LFA-1 on the T cell and ICAM-1 on the APC is a critical adhesion and signaling event that stabilizes the immune synapse and promotes T cell activation. This compound directly interferes with this initial binding step.
References
- 1. A Protocol to Study T-Cell Signaling in an Immune Synapse by Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Imaging Polarized Secretory Traffic at the Immune Synapse in Living T Lymphocytes [frontiersin.org]
- 5. The magnitude of LFA-1/ICAM-1 forces fine-tune TCR-triggered T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for BI-1950: A Potent LFA-1/ICAM-1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on leukocytes, plays a critical role in the immune response through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is pivotal for T-cell activation, adhesion, and migration to sites of inflammation. Dysregulation of the LFA-1/ICAM-1 axis is implicated in various autoimmune and inflammatory diseases. BI-1950 is a potent and selective small molecule inhibitor of the LFA-1/ICAM-1 interaction, offering a valuable tool for investigating the therapeutic potential of targeting this pathway. These application notes provide detailed protocols for utilizing this compound to block the LFA-1/ICAM-1 interaction in vitro and in vivo.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating the design of robust experimental protocols.
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value | Description |
| Binding Affinity (KD) | 9 nM | Dissociation constant for the binding of this compound to LFA-1, preventing ICAM-1 interaction. |
| IC50 (PBMCs) | 3 nM | Half-maximal inhibitory concentration for the inhibition of Staphylococcal enterotoxin B (SEB)-induced IL-2 production in human peripheral blood mononuclear cells. |
| IC50 (Whole Blood) | 120 nM | Half-maximal inhibitory concentration for the inhibition of SEB-induced IL-2 production in human whole blood. |
Table 2: In Vivo Efficacy of this compound [1]
| Animal Model | Endpoint | Effective Dose |
| Delayed-Type Hypersensitivity (DTH) in SCID mice | Inhibition of footpad swelling | 3 mg/kg (p.o.) for full efficacy |
Signaling Pathway
The interaction between LFA-1 and ICAM-1 triggers a bidirectional signaling cascade, crucial for immune cell function. "Inside-out" signaling, initiated by T-cell receptor (TCR) or chemokine receptor activation, leads to a conformational change in LFA-1, increasing its affinity for ICAM-1. Subsequent binding to ICAM-1 initiates "outside-in" signaling, further modulating T-cell behavior.
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in blocking the LFA-1/ICAM-1 interaction.
Cell-Based LFA-1/ICAM-1 Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to ICAM-1-coated surfaces.
Materials:
-
LFA-1 expressing cells (e.g., Jurkat T-cells, human PBMCs)
-
Recombinant human ICAM-1/Fc chimera
-
96-well, flat-bottom, high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control for LFA-1 activation
-
Assay buffer (e.g., RPMI 1640 with 20 mM HEPES)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating:
-
Dilute recombinant human ICAM-1/Fc to 2 µg/mL in sterile PBS.
-
Add 100 µL of the ICAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the wells three times with 200 µL of PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of PBS.
-
-
Cell Preparation and Labeling:
-
Wash LFA-1 expressing cells twice with serum-free RPMI 1640.
-
Resuspend the cells at 1 x 106 cells/mL in serum-free RPMI 1640.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with assay buffer to remove excess dye.
-
Resuspend the labeled cells in assay buffer at 1 x 106 cells/mL.
-
-
Inhibitor Treatment and Adhesion:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the cell suspension to each well of the ICAM-1 coated plate.
-
Add 50 µL of the this compound dilutions to the respective wells. For positive control wells, add PMA to a final concentration of 50 ng/mL. For negative control wells, add assay buffer.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to the positive control (PMA-stimulated cells without inhibitor).
-
Plot the percentage of adhesion against the concentration of this compound and determine the IC50 value.
-
Caption: Workflow for the LFA-1/ICAM-1 cell adhesion assay.
T-Cell Activation Assay (IL-2 Production)
This assay quantifies the inhibitory effect of this compound on T-cell activation by measuring the production of Interleukin-2 (IL-2), a key cytokine released upon T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
This compound
-
96-well round-bottom cell culture plates
-
Human IL-2 ELISA kit
-
CO2 incubator
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI 1640.
-
Resuspend the PBMCs in complete RPMI medium at a concentration of 2 x 106 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the PBMC suspension to each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of medium.
-
Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
T-Cell Stimulation:
-
Prepare a solution of SEB (final concentration 1 µg/mL) or a combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in complete RPMI medium.
-
Add 50 µL of the stimulant solution to each well, except for the unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of IL-2:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the IL-2 ELISA.
-
Calculate the concentration of IL-2 in each sample.
-
Plot the IL-2 concentration against the concentration of this compound and determine the IC50 value for the inhibition of T-cell activation.
-
Caption: Workflow for the T-cell activation assay measuring IL-2 production.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
This model assesses the in vivo efficacy of this compound in a T-cell-mediated inflammatory response. The DTH response is characterized by localized swelling at the site of antigen challenge.
Materials:
-
SCID (Severe Combined Immunodeficient) mice
-
Human PBMCs
-
Tetanus Toxoid (TT) as the antigen
-
This compound formulated for oral administration
-
Calipers for measuring footpad thickness
-
Vehicle control for this compound
Protocol:
-
Sensitization:
-
Inject human PBMCs (e.g., 5 x 106 cells) suspended in saline into the footpad of SCID mice.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally to the mice at the desired dose (e.g., 3 mg/kg) at specified time points before and/or after the antigen challenge.
-
-
Antigen Challenge:
-
24 hours after PBMC injection, challenge the mice by injecting Tetanus Toxoid (e.g., 10 µg) into the same footpad.
-
-
Measurement of DTH Response:
-
Measure the thickness of the footpad using calipers at baseline (before challenge) and at various time points after the challenge (e.g., 24, 48, and 72 hours).
-
-
Data Analysis:
-
Calculate the change in footpad thickness (swelling) for each mouse by subtracting the baseline measurement from the post-challenge measurements.
-
Compare the footpad swelling in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Caption: Workflow for the in vivo delayed-type hypersensitivity (DTH) model.
Conclusion
This compound is a valuable research tool for investigating the roles of the LFA-1/ICAM-1 interaction in various physiological and pathological processes. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this potent inhibitor in their studies. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible results, contributing to a deeper understanding of the therapeutic potential of targeting the LFA-1/ICAM-1 pathway.
References
Troubleshooting & Optimization
BI-1950 solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and experimental preparation of BI-1950, a potent and selective lymphocyte function-associated antigen-1 (LFA-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor found on lymphocytes.[1] Its primary mechanism of action is to prevent the binding of LFA-1 to its ligand, the intercellular adhesion molecule-1 (ICAM-1). This interaction is crucial for immune cell adhesion and signaling. By blocking this binding, this compound effectively inhibits downstream signaling pathways, leading to a reduction in IL-2 production.[1]
Q2: What are the key in vitro activities of this compound?
A2: this compound demonstrates potent inhibition of the LFA-1/ICAM-1 interaction with a dissociation constant (KD) of 9 nM. It also inhibits the production of IL-2 in human peripheral blood mononuclear cells (PBMCs) and whole blood with IC50 values of 3 nM and 120 nM, respectively.[1]
Q3: Is this compound active in in vivo models?
A3: Yes, this compound has shown efficacy in a mouse model of delayed-type hypersensitivity. Oral administration of this compound resulted in a dose-dependent inhibition of swelling, with full efficacy observed at a dose of 3 mg/kg.[1]
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 646.5 Da.[1]
Solubility and Preparation for Experiments
Solubility Data
The solubility of this compound is a critical factor for the design and reproducibility of experiments. Below is a summary of the available solubility data.
| Solvent/Condition | Solubility |
| Aqueous Buffer (pH 6.8) | 1.2 µg/mL |
| DMSO | Data not publicly available. See recommendations below. |
| Ethanol | Data not publicly available. See recommendations below. |
Note on Organic Solvents: While specific quantitative solubility data in common organic solvents like DMSO and ethanol are not publicly available, it is standard practice to use these solvents to prepare high-concentration stock solutions of poorly water-soluble compounds for in vitro and in vivo studies.
Preparation of Stock Solutions
Recommendation for Preparing a 10 mM Stock Solution in DMSO:
It is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 646.5 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 646.5 g/mol = 0.006465 g = 6.47 mg
-
-
-
Weighing:
-
Carefully weigh out 6.47 mg of this compound powder and place it into a sterile vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.
-
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw Stock Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is crucial that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% and ideally at or below 0.1%.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The aqueous solubility of this compound is low. The concentration of the working solution may be too high. | - Ensure the final concentration of the working solution does not exceed the aqueous solubility limit (1.2 µg/mL at pH 6.8).- When preparing working solutions from a DMSO stock, ensure the final DMSO concentration in the aqueous medium is minimal (ideally ≤ 0.1%) to prevent precipitation. - Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Store stock solutions in small, single-use aliquots at -20°C.- Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving this compound powder in DMSO. | - Insufficient mixing.- Low-quality or non-anhydrous DMSO. | - Vortex the solution for a longer duration.- Gentle warming or brief sonication can aid dissolution.- Use high-purity, anhydrous DMSO. |
| Observed cytotoxicity in cell-based assays. | - The concentration of DMSO in the final working solution may be too high. | - Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line (typically ≤ 0.1%).- Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on cell viability. |
Signaling Pathway and Experimental Workflow
LFA-1 Signaling Pathway Inhibition by this compound
The diagram below illustrates the mechanism of action of this compound. In a normal immune response, the binding of ICAM-1 to LFA-1 on a T-cell, along with T-cell receptor (TCR) stimulation, initiates a signaling cascade that leads to T-cell activation and proliferation, including the production of IL-2. This compound acts as an antagonist, physically blocking the interaction between LFA-1 and ICAM-1, thereby inhibiting this signaling pathway.
Caption: Inhibition of the LFA-1/ICAM-1 interaction by this compound.
Experimental Workflow for Preparing this compound Working Solutions
The following diagram outlines a typical workflow for preparing this compound solutions for cell-based experiments.
Caption: Workflow for this compound solution preparation.
References
Technical Support Center: Troubleshooting Inconsistent Results with BI-1950
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with BI-1950, a potent and selective LFA-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor found on lymphocytes.[1] Its primary mechanism of action is to prevent the binding of LFA-1 to its major ligand, the intercellular adhesion molecule 1 (ICAM-1).[1] This interaction is crucial for immune cell adhesion, trafficking, and activation. By blocking this binding, this compound effectively inhibits downstream immune responses, such as the production of interleukin-2 (IL-2).[1]
Q2: What are the known potency and selectivity values for this compound?
This compound is a highly potent inhibitor of the LFA-1/ICAM-1 interaction. Key quantitative data are summarized in the table below. It also demonstrates significant selectivity for human LFA-1 over its murine counterpart.[1]
Q3: Is there a recommended negative control for experiments with this compound?
Yes, the structurally related compound BI-9446 is recommended as a negative control for in vitro studies. It has a much weaker affinity for LFA-1 (>1000 nM) and can be used to differentiate on-target from off-target effects.[1]
Q4: What are some general sources of variability in cell-based assays with small molecules like this compound?
Inconsistent results in cell-based assays can arise from several factors, including:
-
Cell Line Variability: Different cell lines, or even the same cell line at different passages, can exhibit varied responses.[2]
-
Culture Conditions: Fluctuations in media composition, serum concentration, temperature, and CO2 levels can impact cell health and drug response.
-
Compound Solubility and Stability: Poor solubility or degradation of the compound in culture media can lead to lower effective concentrations.[3]
-
Assay-Specific Variability: The choice of assay (e.g., MTT, luciferase-based) can introduce its own set of potential artifacts and inhibitors.[4][5]
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may interact with unintended targets, leading to unexpected phenotypes.[6]
Quantitative Data Summary
| Parameter | This compound | BI-9446 (Negative Control) |
| Molecular Weight (Da) | 646.5 | 602.5 |
| Inhibition of LFA-1 binding to ICAM-1 KD (nM) | 9 | >1000 |
| Inhibition of SEB-induced IL-2 production in human PBMC IC50 (nM) | 3 | >1000 |
| Inhibition of SEB-induced IL-2 production in human whole blood IC50 (nM) | 120 | n.a. |
| Solubility @ pH 6.8 (µg/mL) | 1.2 | 0.1 |
| Human Microsomal Stability (% QH) | 13 | n.a. |
| Mouse Microsomal Stability (% QH) | 12 | n.a. |
| Rat Microsomal Stability (% QH) | 6 | n.a. |
| Data sourced from Boehringer Ingelheim's opnMe portal.[1] |
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in a cell-based IL-2 production assay.
Question: We are using this compound to inhibit IL-2 production in stimulated human PBMCs, but our calculated IC50 is significantly higher than the reported 3 nM. What could be the cause?
Answer: Several factors could contribute to an apparent decrease in this compound potency in your cell-based assay. Consider the following troubleshooting steps:
Experimental Protocol Example: In Vitro IL-2 Production Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Assay Procedure: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate. Add the diluted this compound or vehicle control (0.1% DMSO) to the wells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Cell Stimulation: Stimulate the cells by adding Staphylococcal enterotoxin B (SEB) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Data Collection: After incubation, centrifuge the plates and collect the supernatant. Quantify the IL-2 concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Action: Verify the age and storage conditions of your this compound stock. If in doubt, use a fresh vial.
-
Rationale: Improper storage can lead to compound degradation.
-
-
Assess Solubility:
-
Action: Visually inspect your highest concentration dilutions for any precipitation.
-
Rationale: this compound has low aqueous solubility (1.2 µg/mL at pH 6.8).[1] If the compound precipitates out of solution, the effective concentration will be lower than intended. Consider preparing fresh dilutions for each experiment.
-
-
Evaluate Serum Protein Binding:
-
Action: Perform the assay in parallel with a lower serum concentration (e.g., 2% FBS) and compare the IC50 values.
-
Rationale: Small molecules can bind to serum proteins, reducing their free concentration and apparent potency. The reported IC50 of 120 nM in whole blood versus 3 nM in PBMCs highlights the significant effect of protein binding.[1]
-
-
Check Cell Health and Density:
-
Action: Perform a cell viability assay (e.g., Trypan Blue exclusion) before plating to ensure a healthy starting cell population. Ensure consistent cell seeding density across all wells.
-
Rationale: Unhealthy cells or inconsistent cell numbers can lead to variable responses to stimulation and inhibition.[5]
-
Issue 2: High background signal or lack of a dose-response curve.
Question: Our experiment with this compound shows a high background signal in the unstimulated controls, and we are not observing a clear dose-dependent inhibition. How can we address this?
Answer: A high background and a flat dose-response curve can indicate issues with the assay setup, the reagents, or potential off-target effects at high concentrations.
Experimental Protocol Example: Jurkat Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with recombinant human ICAM-1 (10 µg/mL) overnight at 4°C. Wash the plate with PBS to remove unbound ICAM-1 and block with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Labeling: Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Compound Treatment: Pre-incubate the labeled Jurkat cells with varying concentrations of this compound (or BI-9446 as a negative control) for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the ICAM-1 coated plate and allow them to adhere for 1 hour at 37°C.
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
Troubleshooting Steps:
-
Optimize Blocking and Washing Steps:
-
Action: Increase the BSA concentration or the blocking time. Optimize the number and stringency of the washing steps to reduce non-specific cell binding.
-
Rationale: Inadequate blocking or gentle washing can lead to high background from cells sticking non-specifically to the plate surface.
-
-
Use a Negative Control Compound:
-
Action: Include the negative control, BI-9446, in your experimental runs.
-
Rationale: If BI-9446 also shows an effect at high concentrations, it suggests the observed phenotype might be due to off-target effects or compound-induced cytotoxicity rather than LFA-1 inhibition.[6]
-
-
Perform a Cytotoxicity Assay:
-
Action: Run a parallel assay to measure the cytotoxicity of this compound at the concentrations used in your primary experiment.
-
Rationale: At high concentrations, the compound might be causing cell death, which would prevent a clear dose-response of adhesion inhibition.[7]
-
-
Validate with a Secondary Inhibitor:
-
Action: If possible, use a structurally different LFA-1 inhibitor to see if it recapitulates the expected dose-response.
-
Rationale: This helps confirm that the biological effect is due to the inhibition of the intended target.[6]
-
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. abyntek.com [abyntek.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing BI-1950 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of BI-1950, a potent and selective LFA-1 inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to experimental design and dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent and selective small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1).[1] It functions by binding to LFA-1, an integrin receptor found on lymphocytes, and preventing its interaction with Intercellular Adhesion Molecule 1 (ICAM-1).[1][2] This blockage disrupts the cell-to-cell adhesion necessary for T-cell activation and trafficking to inflammatory sites. A key downstream effect of inhibiting the LFA-1/ICAM-1 interaction is the suppression of IL-2 production, a critical cytokine for lymphocyte proliferation.[1]
Q2: Which animal model should be used for in vivo studies with this compound?
Standard mouse models are not suitable for testing this compound. The compound demonstrates over 250-fold greater selectivity for human LFA-1 compared to murine LFA-1.[1] Therefore, a humanized mouse model is required. The validated proof-of-concept model is a trans vivo Delayed-Type Hypersensitivity (DTH) model in Severe Combined Immunodeficient (SCID) mice .[1] This model involves the transfer of human Peripheral Blood Mononuclear Cells (PBMCs) into SCID mice to reconstitute a human immune component.[1][3]
Q3: What is the recommended starting dose for this compound in the DTH model?
In the validated DTH model, this compound demonstrated full efficacy at an oral (p.o.) dose of 3 mg/kg .[1] It inhibited footpad swelling in a dose-dependent manner.[1] Researchers should consider this 3 mg/kg dose as a robust starting point for efficacy studies. A dose-response study around this value is recommended to determine the optimal dose for specific experimental conditions.
Q4: What are the known pharmacokinetic (DMPK) properties of this compound?
While this compound is described as having an "attractive DMPK profile," specific quantitative pharmacokinetic parameters such as Cmax, Tmax, oral bioavailability, and plasma half-life are not publicly available in the provided documentation.[1] Researchers should plan to conduct their own pharmacokinetic studies in the relevant humanized animal model to establish the exposure-response relationship and optimize the dosing schedule for their specific study design.
Quantitative Data Summary
The table below summarizes the available potency and efficacy data for this compound.
| Parameter | Value | Cell/System | Comments | Reference |
| Binding Affinity (KD) | 9 nM | Human LFA-1/ICAM-1 | Measures direct binding strength. | [1] |
| In Vitro Potency (IC50) | 3 nM | Human PBMCs | Inhibition of IL-2 production. | [1] |
| 120 nM | Human Whole Blood | Inhibition of IL-2 production. | [1] | |
| In Vivo Efficacy | 3 mg/kg (p.o.) | SCID Mouse DTH Model | Dose for full efficacy (inhibition of footpad swelling). | [1] |
| Selectivity | >250x | Human vs. Mouse LFA-1 | High selectivity necessitates a humanized model. | [1] |
| Pharmacokinetics | Data Not Available | - | PK parameters (Cmax, Tmax, Bioavailability) not publicly specified. | - |
Experimental Protocol: Trans Vivo DTH Model
This protocol describes the key steps for the Delayed-Type Hypersensitivity (DTH) model used to test this compound efficacy in vivo.[1][4][5]
Methodology:
-
Animal Model: Use Severe Combined Immunodeficient (SCID) mice, which lack functional T and B cells and can accept human cell grafts without rejection.
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Sensitization:
-
Reconstitute the immune system by injecting a suspension of human PBMCs directly into the footpad of the SCID mice.
-
Simultaneously, inject a specific antigen, such as Tetanus Toxoid (TT), into the same footpad to sensitize the transferred human T-cells.[1]
-
-
Treatment:
-
Allow for a sensitization period, typically ranging from 5 to 12 days.[4][5]
-
Administer this compound orally (p.o.) at the desired dose (e.g., 3 mg/kg) or the vehicle control. The timing of administration should be determined based on the study design, often given prior to the peak inflammatory response.
-
-
Quantification of DTH Response:
-
Data Analysis: Compare the footpad swelling in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition and assess efficacy.
Troubleshooting Guides
Issue: I am observing low or no efficacy with this compound in my in vivo experiment.
If you are not observing the expected reduction in the inflammatory response, follow this troubleshooting guide.
Possible Causes & Solutions:
-
Incorrect Animal Model:
-
Cause: The most common reason for failure is using a standard mouse strain (e.g., C57BL/6, BALB/c). This compound is highly selective for human LFA-1 and has minimal activity on mouse LFA-1.[1]
-
Solution: You must use an immune-deficient mouse (e.g., SCID, NSG) engrafted with human immune cells (like PBMCs) to see an effect.
-
-
Sub-optimal Dosage or Formulation:
-
Cause: The administered dose may be too low, or the compound may not be properly solubilized for oral gavage, leading to poor absorption.
-
Solution: Confirm that your dose is at or near the 3 mg/kg reported for full efficacy.[1] Perform a dose-response study to find the optimal concentration for your specific experimental setup. Ensure your formulation vehicle is appropriate for oral administration and maintains compound stability and solubility.
-
-
Poor Drug Exposure (Pharmacokinetics):
-
Cause: Even with the correct dose, issues with absorption, distribution, metabolism, or excretion (ADME) can prevent the drug from reaching its target at sufficient concentrations.
-
Solution: Conduct a pilot pharmacokinetic (PK) study. Measure the concentration of this compound in plasma at several time points after dosing to determine key parameters like Cmax (peak concentration) and AUC (total exposure). This will confirm whether the drug is being absorbed and maintained at therapeutic levels.
-
Issue: I am observing signs of toxicity in my animals.
Possible Causes & Solutions:
-
Dose is Too High:
-
Cause: While 3 mg/kg was shown to be effective, this may be close to the maximum tolerated dose in your specific model or strain.
-
Solution: Reduce the dose. Perform a dose-ranging study to identify a dose that maintains efficacy while minimizing adverse effects. Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Off-Target Effects:
-
Cause: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out. It showed no significant inhibition across a panel of 315 GPCRs at 10 µM, indicating good selectivity.[1]
-
Solution: Correlate the timing of toxicity with pharmacokinetic data. If adverse events occur at or near the Cmax, consider a dosing schedule that lowers the peak concentration (e.g., splitting the daily dose).
-
-
Vehicle-Related Toxicity:
-
Cause: The vehicle used to dissolve and administer this compound may be causing the observed toxicity.
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Solution: Run a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity. If the vehicle is the issue, explore alternative, well-tolerated formulation vehicles.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
BI-1950 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BI-1950 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1] It functions by preventing the binding of LFA-1 to its ligand, the intercellular adhesion molecule-1 (ICAM-1).[1] This interaction is crucial for immune cell adhesion and signaling, and its inhibition by this compound leads to a reduction in IL-2 production in human peripheral blood mononuclear cells (PBMCs) and whole blood.[1]
Q2: In which cell culture media can this compound be used?
This compound can likely be used in a variety of common cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640 Medium.[2][3][4] However, the stability of small molecules can vary between different media formulations due to differences in their composition, including pH, the presence of serum, and other additives.[2] It is crucial to assess its stability under your specific experimental conditions.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
It is recommended to prepare high-concentration stock solutions of small molecules like this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C for long-term stability. When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[2]
Q4: What is the expected stability of this compound in cell culture media?
Specific public data on the stability of this compound in cell culture media is limited. As a general precaution for small molecules, it is recommended to prepare fresh working solutions in your cell culture medium immediately before each experiment.[2] If short-term storage of media containing this compound is necessary, it should be kept at 2-8°C and protected from light.[2] For definitive stability information, it is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Potential Cause: Degradation of this compound in the cell culture medium.
-
Solution: Small molecules can degrade in aqueous solutions, especially at 37°C.[2] Prepare fresh working solutions of this compound for each experiment. To confirm if degradation is the issue, you can perform a time-course experiment by incubating this compound in the medium for various durations before adding it to the cells.
-
-
Potential Cause: Adsorption of this compound to plasticware.
-
Solution: Hydrophobic compounds have the potential to adsorb to the plastic surfaces of culture plates and tubes, which would reduce the effective concentration of the compound.[2] To mitigate this, consider using low-adhesion plasticware.
-
-
Potential Cause: Interaction with media components.
-
Solution: Components in the cell culture medium or serum can sometimes interact with and reduce the activity of a compound. If you suspect this, you can test the stability of this compound in a simpler buffered solution (like PBS) and compare its activity to that in the complete cell culture medium.
-
Issue 2: High variability between replicate experiments.
-
Potential Cause: Inconsistent preparation of this compound working solutions.
-
Solution: Ensure that the stock solution is completely thawed and mixed well before preparing dilutions. Use calibrated pipettes for accurate and consistent dilutions.
-
-
Potential Cause: Light sensitivity of the compound.
-
Solution: Protect the this compound stock solution and working solutions from light, as light exposure can degrade some small molecules.[5]
-
Data Presentation
Table 1: this compound Stability in Cell Culture Media (User-Generated Data)
As specific stability data for this compound is not publicly available, researchers are encouraged to perform their own stability studies. The following table provides a template for recording experimental results.
| Cell Culture Medium | Temperature (°C) | Duration (hours) | Initial Concentration (µM) | Remaining Concentration (µM) | Percent Remaining (%) |
| DMEM + 10% FBS | 37 | 0 | 100 | ||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| RPMI-1640 + 10% FBS | 37 | 0 | 100 | ||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 48 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent for extraction
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Working Solution: Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Time Point 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as the 0-hour time point.
-
Incubation: Place the remaining this compound-containing medium in a 37°C incubator with 5% CO₂.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots from the incubated medium.
-
Sample Preparation for HPLC:
-
For each time point, mix the collected aliquot with an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point using an established HPLC method to quantify the concentration of this compound. A standard curve of this compound should be run in parallel for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Caption: this compound inhibits the LFA-1/ICAM-1 interaction and downstream signaling.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. benchchem.com [benchchem.com]
- 3. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
how to prevent BI-1950 precipitation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of BI-1950 in solution during experiments.
Troubleshooting Guide
Precipitation of this compound, a potent LFA-1 inhibitor, is a common issue due to its low aqueous solubility. If you observe cloudiness, particulate matter, or a visible pellet in your solution, please refer to the following guide.
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer or Media
This is the most common problem encountered with this compound. It typically occurs when a high-concentration stock solution in an organic solvent (like DMSO) is diluted into an aqueous experimental medium.
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility | The aqueous solubility of this compound at pH 6.8 is extremely low (1.2 µg/mL)[1]. Your final concentration may be too high for the aqueous environment. Action: Decrease the final working concentration of this compound in your assay. |
| "Salting Out" Effect | Rapidly adding the concentrated DMSO stock to the aqueous buffer can create localized areas of high concentration, causing the compound to crash out of solution. Action: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion[2]. |
| Insufficient Organic Solvent | The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution may be too low to maintain the solubility of this compound. Action: While cell and assay dependent, consider slightly increasing the final percentage of DMSO. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is crucial to run a vehicle control to account for any solvent effects. |
| pH of the Aqueous Medium | The solubility of small molecules can be highly dependent on the pH of the solution. While specific pKa data for this compound is not readily available, changes in pH can affect its ionization state and, consequently, its solubility. Action: If your experimental conditions permit, assess the solubility of this compound in buffers with slightly different pH values to find an optimal range. |
| Interactions with Media Components | Components in complex cell culture media (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility. Action: If possible, simplify your buffer system for the experiment or test for precipitation in a simple buffer (like PBS) versus your complete media to identify if media components are the cause. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock solution.
Q2: How should I store my this compound stock solution?
A2: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: I have dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A3: This is a common issue known as "salting out" or precipitation upon dilution[2]. The aqueous environment of your cell culture medium cannot maintain the solubility of this compound at the concentration you are trying to achieve. Refer to the troubleshooting guide above for steps to mitigate this, such as dropwise addition while vortexing and ensuring your final concentration does not exceed the aqueous solubility limit.
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A4: The tolerance of cell lines to DMSO varies. A general guideline is to keep the final DMSO concentration at or below 0.5%. However, it is critical to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to determine if the solvent has any effect on your results.
Q5: Can I prepare an aqueous stock solution of this compound?
A5: It is not recommended to prepare a high-concentration aqueous stock solution of this compound due to its very low aqueous solubility (1.2 µg/mL at pH 6.8)[1]. Attempting to do so will likely result in incomplete dissolution and precipitation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its solubility.
| Property | Value | Reference |
| Molecular Weight | 646.5 Da | [1] |
| Aqueous Solubility (pH 6.8) | 1.2 µg/mL | [1] |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound
This protocol provides a best-practice methodology for preparing a working solution of this compound to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Add anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store this stock solution at -20°C or -80°C in small aliquots.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If a large dilution factor is required to get to your final working concentration, it is advisable to perform an intermediate dilution in DMSO. This prevents adding a very small volume of the high-concentration stock directly to a large volume of aqueous buffer.
-
-
Prepare the Final Aqueous Working Solution:
-
Warm your sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., room temperature or 37°C).
-
While vortexing or gently stirring the aqueous solution, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
Important: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound.
-
Visualizations
References
Technical Support Center: BI-1950 Adhesion Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-1950 in adhesion assays. The information is tailored for scientists and drug development professionals to address common sources of variability and ensure reliable experimental outcomes.
Troubleshooting Guide
Variability in this compound adhesion assays can arise from multiple factors, from cell handling to reagent preparation. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Adhesion (High signal in negative controls) | Suboptimal Cell Health: Cells are stressed, leading to non-specific binding. | Ensure cells are in the logarithmic growth phase and have high viability (>95%). Avoid over-confluency.[1] |
| Presence of Serum: Serum components can contain adhesion molecules, leading to LFA-1 independent binding. | Perform the assay in serum-free or low-serum media. If serum is required, use a consistent lot and concentration. | |
| Inadequate Washing: Non-adherent cells are not effectively removed. | Optimize the number and stringency of wash steps. Ensure gentle but thorough washing to remove unbound cells without detaching adherent ones. | |
| Cell Clumping: Aggregated cells can trap non-adherent cells, leading to artificially high readings. | Ensure a single-cell suspension before seeding. If necessary, gently pipette to break up clumps or pass cells through a cell strainer. | |
| Low Signal or Poor Inhibition by this compound | Inactive this compound: Improper storage or handling of the compound. | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Low LFA-1 or ICAM-1 Expression: The cell lines used do not express sufficient levels of the target proteins. | Verify LFA-1 expression on your effector cells (e.g., Jurkat) and ICAM-1 expression on your target cells or coating density on the plate via flow cytometry or western blot. | |
| Suboptimal Assay Conditions: Incubation times, temperature, or cell density may not be optimal. | Perform a time-course experiment to determine the optimal incubation period. Optimize cell seeding density to achieve a sub-confluent monolayer. Ensure the assay is performed at 37°C to facilitate active adhesion. | |
| Incorrect this compound Concentration: The concentration range tested is not appropriate to observe inhibition. | Perform a dose-response curve to determine the IC50 of this compound in your specific assay system. | |
| High Well-to-Well Variability | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully and mix the cell suspension between dispensing into different sections of the plate. |
| Edge Effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the plate. Fill the surrounding wells with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate dispensing of cells, this compound, or other reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. | |
| Air Bubbles: Bubbles in the wells can interfere with cell settling and adhesion. | Be careful to avoid introducing air bubbles when dispensing liquids. If bubbles are present, they can sometimes be removed with a sterile pipette tip.[1] |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, a potent LFA-1 inhibitor.
| Parameter | Value | Assay Conditions |
| KD (LFA-1/ICAM-1 binding) | 9 nM | Binding assay[2] |
| IC50 (IL-2 production inhibition) | 3 nM | Human Peripheral Blood Mononuclear Cells (PBMCs)[2] |
| IC50 (IL-2 production inhibition) | 120 nM | Human whole blood[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1). It functions by binding to LFA-1 on leukocytes and preventing its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on target cells, thereby inhibiting cell adhesion.[2]
Q2: Which cell lines are recommended for a this compound adhesion assay?
A2: A common model system utilizes Jurkat cells, a human T-lymphocyte cell line that endogenously expresses high levels of LFA-1, as the effector cells. For the substrate, plates can be coated with recombinant human ICAM-1. Alternatively, a co-culture system can be used with an adherent cell line that expresses ICAM-1, such as endothelial cells (e.g., HUVECs) or some epithelial cell lines.
Q3: How should I prepare my cells for the adhesion assay?
A3: Cells should be harvested during the logarithmic growth phase. Ensure a single-cell suspension with high viability. It is often recommended to serum-starve the cells for a few hours prior to the assay to reduce background adhesion.
Q4: What are appropriate positive and negative controls for my this compound adhesion assay?
A4:
-
Positive Control (Maximum Adhesion): Cells incubated in assay medium without any inhibitor.
-
Negative Control (Background): Wells coated with a control protein (e.g., BSA) instead of ICAM-1 to measure non-specific binding.
-
Inhibitor Control: A known LFA-1 blocking antibody can be used as a positive control for inhibition.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
Q5: Can I use serum in my adhesion assay?
A5: It is generally recommended to perform LFA-1 mediated adhesion assays in serum-free or low-serum conditions. Serum contains various proteins, including soluble adhesion molecules, which can lead to high background and variability. If serum is necessary for cell viability, its concentration should be minimized and kept consistent across all experiments.
Experimental Protocols
LFA-1/ICAM-1 Static Adhesion Assay with this compound
This protocol describes a static adhesion assay to quantify the inhibitory effect of this compound on the adhesion of Jurkat cells to immobilized ICAM-1.
Materials:
-
96-well flat-bottom tissue culture plates
-
Recombinant Human ICAM-1
-
Bovine Serum Albumin (BSA)
-
Jurkat cells
-
This compound
-
Assay Buffer (e.g., RPMI 1640)
-
Calcein-AM (or other fluorescent viability dye)
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
For negative control wells, coat with 1% BSA in PBS.
-
The next day, wash the wells twice with PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to all wells and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Harvest Jurkat cells from culture, ensuring they are in the logarithmic growth phase.
-
Wash the cells with serum-free assay buffer and resuspend to a concentration of 1 x 106 cells/mL in assay buffer.
-
Label the cells with Calcein-AM according to the manufacturer's protocol. This allows for quantification of adherent cells.
-
-
Inhibitor Preparation and Incubation:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
Add 50 µL of the 2x this compound dilutions to the corresponding wells.
-
For control wells, add 50 µL of assay buffer with the appropriate vehicle concentration.
-
-
Adhesion Assay:
-
Add 50 µL of the labeled Jurkat cell suspension (1 x 106 cells/mL) to each well, resulting in a final volume of 100 µL and the desired final concentrations of this compound.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells. The washing technique is critical and may require optimization. A gentle swirl followed by flicking the plate or using an automated plate washer with optimized settings is recommended.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition relative to the positive control (maximum adhesion).
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
Visualizations
LFA-1 Signaling Pathway
Caption: LFA-1 activation and inhibition by this compound.
Experimental Workflow for this compound Adhesion Assay
Caption: Workflow for a this compound cell adhesion assay.
Logical Relationship of Troubleshooting Variability
References
Technical Support Center: BI-1950 Cytotoxicity Assessment in Primary Cells
Welcome to the technical support center for the assessment of BI-1950 cytotoxicity in primary cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1] LFA-1 is a receptor found on lymphocytes that, along with its main ligand ICAM-1 (intercellular adhesion molecule 1), plays a crucial role in immune cell function.[1] this compound works by preventing the binding of ICAM-1 to LFA-1, which in turn inhibits the production of Interleukin-2 (IL-2).[1]
Q2: In which primary cell types is this compound expected to have the most significant effect?
A2: Given that this compound targets LFA-1, its effects will be most pronounced in primary cells that express this integrin, primarily lymphocytes (T-cells, B-cells, NK cells).[1] The cytotoxic or anti-proliferative effects on other primary cell types that do not express LFA-1 are expected to be minimal.
Q3: What are the common cytotoxicity assays suitable for assessing the effects of this compound in primary cells?
A3: A variety of assays can be used to measure cytotoxicity.[2] The choice of assay depends on the specific research question and the expected mechanism of cell death. Common assays include:
-
Metabolic Assays: Such as MTT or WST-1 assays, which measure the metabolic activity of cells as an indicator of viability.
-
Membrane Integrity Assays: These include Lactate Dehydrogenase (LDH) release assays and vital dyes like Trypan Blue or Propidium Iodide, which detect damage to the cell membrane.[3]
-
Apoptosis Assays: Such as Caspase-3/7 activity assays or Annexin V staining, which specifically measure programmed cell death.
Q4: Should I expect this compound to be directly cytotoxic or cytostatic?
A4: The primary mechanism of this compound is the inhibition of LFA-1/ICAM-1 interaction, which is crucial for immune cell activation and proliferation.[1] Therefore, it is more likely to have cytostatic (inhibiting cell proliferation) rather than directly cytotoxic (killing cells) effects, particularly at lower concentrations. At higher concentrations, off-target effects or downstream consequences of prolonged LFA-1 inhibition could potentially lead to cytotoxicity. Monitoring both cell proliferation and cell death markers is recommended.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Primary cells are known for their inherent variability between donors and passages.
-
Troubleshooting Steps:
-
Standardize Cell Source and Passage Number: Use primary cells from the same donor and within a narrow passage range for a set of experiments.
-
Consistent Seeding Density: Ensure precise and consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to significant variations.
-
Pre-screen Primary Cells: Before conducting large-scale experiments, screen different batches of primary cells for their responsiveness to known stimuli or control compounds to ensure consistency.
-
Control for Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell health.[3] Consider not using the outermost wells for data collection or ensure proper humidification in the incubator.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: The chosen primary cell type does not express LFA-1.
-
Troubleshooting Step: Confirm LFA-1 (CD11a/CD18) expression on your primary cells using flow cytometry or western blotting.
-
-
Possible Cause 2: The assay endpoint is not appropriate for the mechanism of action.
-
Troubleshooting Step: As this compound is expected to be primarily cytostatic, assays measuring metabolic activity or proliferation (e.g., CFSE or EdU incorporation assays) may be more sensitive than direct cytotoxicity assays (e.g., LDH release).
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for observing the effects of this compound. Cytostatic effects may take longer to become apparent than acute cytotoxicity.
-
Issue 3: High background signal in the cytotoxicity assay.
-
Possible Cause: The cell density is too high, leading to a high spontaneous death rate.[2]
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to find the optimal cell number that gives a good signal-to-noise ratio without causing excessive cell death in the negative control wells.[2]
-
Gentle Cell Handling: Excessive force during pipetting can damage primary cells and lead to increased background signal.[2]
-
Check for Contamination: Mycoplasma or other microbial contamination can affect cell health and assay results.[4][5][] Regularly test your cell cultures for contamination.
-
Experimental Protocols
Protocol 1: LDH Release Cytotoxicity Assay
This assay quantitatively measures lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well clear-bottom assay plates
-
Lysis buffer (provided in the kit)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls and a positive control for maximum LDH release (cells treated with lysis buffer).[3]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and reagents to room temperature.[3]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: Cell Proliferation Assay (CFSE-based)
This assay measures the number of cell divisions by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Primary lymphocytes
-
Complete cell culture medium
-
This compound
-
CFSE staining solution
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend primary lymphocytes in pre-warmed PBS at a concentration of 1x10^6 cells/mL.
-
Add CFSE to the cell suspension at the desired final concentration and incubate.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Seed the cells in a culture plate.
-
Add serial dilutions of this compound and appropriate controls (e.g., vehicle, proliferation-inducing agent).
-
-
Incubation: Incubate the cells for a period sufficient for multiple cell divisions (e.g., 3-5 days).
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of cells that have divided and the number of divisions in the presence of this compound compared to the controls.
-
Quantitative Data Summary
| Parameter | This compound | Reference Compound |
| IC50 (IL-2 Production in human PBMC) | 3 nM | - |
| IC50 (IL-2 Production in human whole blood) | 120 nM | - |
| KD (LFA-1 to ICAM-1 binding) | 9 nM | - |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound in primary cells.
Caption: this compound mechanism of action, inhibiting the LFA-1/ICAM-1 interaction.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of BI-1950
Welcome to the technical support center for BI-1950. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo experiments and to answer frequently asked questions related to the use of this potent and selective LFA-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1). It works by binding to LFA-1 on lymphocytes and preventing its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on other cells, such as endothelial cells. This blockage disrupts the adhesion and co-stimulation of T-cells, which are critical steps in the inflammatory cascade.
Q2: What is the primary in vivo model in which this compound has been shown to be effective?
A2: this compound has demonstrated dose-dependent efficacy in a mouse model of delayed-type hypersensitivity (DTH), a T-cell mediated inflammatory response.[1] A full therapeutic effect was observed at an oral dose of 3 mg/kg.[1]
Q3: Why is a trans vivo model sometimes used for this compound studies?
A3: this compound shows significantly higher potency for human LFA-1 compared to murine LFA-1. Therefore, a trans vivo model, where human peripheral blood mononuclear cells (PBMCs) are injected into immunodeficient mice (e.g., SCID mice), can be employed to more accurately assess the compound's efficacy on human immune cells in an in vivo setting.[1]
Q4: What are the known pharmacokinetic (PK) properties of this compound?
A4: this compound exhibits an attractive pharmacokinetic profile. While specific details may vary between studies, key parameters to consider are its oral bioavailability and clearance rate. For preclinical studies, it is crucial to establish the PK profile in the chosen animal model to optimize dosing regimens.
Troubleshooting In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with this compound and similar small molecule immunomodulators.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or variable drug exposure after oral administration | Poor solubility and/or absorption: this compound is a poorly water-soluble compound. | - Optimize Formulation: Utilize a suitable vehicle for poorly soluble compounds. Options include suspensions in methylcellulose, or solutions in polyethylene glycol (PEG), oils (e.g., corn oil, sesame oil), or cyclodextrins.[2][3][4] - Particle Size Reduction: Consider micronization or nanocrystal formulations to increase the surface area for dissolution.[5] - Fasting/Fed State: The presence of food can significantly impact the absorption of lipophilic compounds. Ensure consistent feeding protocols across all study animals. |
| Inconsistent or lack of efficacy in the DTH model | Suboptimal Dosing Regimen: Incorrect timing or dose of this compound administration. | - PK/PD Studies: Conduct pharmacokinetic/pharmacodynamic studies to correlate drug exposure with the biological response. - Dose-Response Study: Perform a dose-ranging study to identify the optimal therapeutic dose in your specific model. - Timing of Administration: Administer this compound prior to the antigen challenge to ensure adequate drug levels at the onset of the inflammatory response. |
| Improper DTH Model Induction: Issues with the sensitization or challenge phase. | - Adjuvant and Antigen Preparation: Ensure proper emulsification of the antigen with the adjuvant (e.g., Complete Freund's Adjuvant). - Injection Technique: Administer the sensitizing and challenging agents consistently and to the correct anatomical location (e.g., subcutaneous for sensitization, intradermal for challenge). | |
| Adverse events or toxicity in study animals | Vehicle Toxicity: The chosen formulation vehicle may have inherent toxicity at the administered volume. | - Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to assess its tolerability.[2][6] - Minimize Vehicle Volume: Use the most concentrated formulation possible to reduce the volume administered. |
| Off-target effects at high doses: Although this compound is selective, high concentrations could lead to unforeseen effects. | - Dose Reduction: If toxicity is observed, reduce the dose to the lowest effective level. - Monitor for Clinical Signs: Closely observe animals for any signs of distress, weight loss, or changes in behavior. | |
| Difficulties with Oral Gavage | Improper technique leading to stress, injury, or misdosing. | - Proper Restraint: Ensure firm but gentle restraint to immobilize the head and align the esophagus.[7][8][9][10] - Correct Needle/Tube Size: Use a gavage needle with a ball-tip that is appropriately sized for the animal.[11] - Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.[7][8] - Training and Practice: Ensure personnel are adequately trained in oral gavage techniques. |
Quantitative Data Summary
The following tables summarize in vivo efficacy data for LFA-1 inhibitors in relevant animal models.
Table 1: Efficacy of this compound in a Mouse Model of Delayed-Type Hypersensitivity
| Dose (Oral) | Effect on Paw Swelling | Reference |
| 3 mg/kg | Full efficacy (inhibition of swelling) | [1] |
Table 2: Efficacy of Lifitegrast (LFA-1 Inhibitor) in a Mouse Model of Dry Eye Disease
| Concentration (Topical) | Key Findings | Reference |
| 5% | - Increased tear volume - Improved tear-film break-up time - Decreased corneal staining scores | [12] |
| 10% | - Similar efficacy to 5% with once-daily dosing - Significantly decreased conjunctival reactive oxygen species and CD4+IFN-γ+ T cells compared to 5% lifitegrast | [12] |
Experimental Protocols
Delayed-Type Hypersensitivity (DTH) in Mice
This protocol is a standard method for inducing a T-cell-mediated inflammatory response to assess the efficacy of immunomodulatory compounds like this compound.
Materials:
-
This compound
-
Antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA))
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-Buffered Saline (PBS)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
C57BL/6 or BALB/c mice
-
Syringes and needles
-
Calipers for measuring paw thickness
Procedure:
-
Sensitization (Day 0):
-
Prepare an emulsion of the antigen in CFA/IFA.
-
Inject a specific volume (e.g., 100 µL) of the emulsion subcutaneously at the base of the tail of each mouse.
-
-
Treatment:
-
Prepare the desired concentrations of this compound in the chosen vehicle.
-
Administer this compound or vehicle control orally (e.g., via gavage) at a defined time point before the challenge (e.g., 1 hour prior).
-
-
Challenge (e.g., Day 5-7):
-
Prepare a solution of the antigen in PBS.
-
Measure the baseline thickness of the hind paws using calipers.
-
Inject a specific volume (e.g., 20 µL) of the antigen solution intradermally into one hind paw.
-
Inject the same volume of PBS into the contralateral paw as a control.
-
-
Measurement of DTH Response (24-48 hours post-challenge):
-
Measure the thickness of both hind paws.
-
The DTH response is calculated as the difference in paw thickness between the antigen-challenged paw and the PBS-challenged paw.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the delayed-type hypersensitivity (DTH) mouse model.
Caption: A logical workflow for troubleshooting common in vivo efficacy issues with this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 8. instechlabs.com [instechlabs.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Validation & Comparative
A Comparative Guide to LFA-1 Antagonists: BI-1950 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BI-1950, a potent and selective LFA-1 antagonist, with other notable LFA-1 inhibitors. The information presented is intended to assist researchers in evaluating these compounds for their studies.
Introduction to LFA-1 and its Antagonism
Lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor found on leukocytes, plays a critical role in the immune response by mediating cell-cell adhesion.[1] It interacts with intercellular adhesion molecules (ICAMs) on other cells, facilitating immune cell trafficking, activation, and the formation of the immunological synapse.[1][2] Antagonizing the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for various autoimmune and inflammatory diseases.[3] This guide focuses on the comparative analysis of this compound and other LFA-1 antagonists, including small molecules like BMS-587101 and lifitegrast, and the biologic agent efalizumab.
Quantitative Comparison of LFA-1 Antagonists
The following tables summarize the available quantitative data for this compound and other selected LFA-1 antagonists, providing a basis for comparing their potency and activity in various in vitro assays.
Table 1: In Vitro Potency of LFA-1 Antagonists
| Compound | Assay | Cell Type/System | IC50 | KD | Reference(s) |
| This compound | IL-2 Production | Human PBMCs | 3 nM | [1] | |
| IL-2 Production | Human Whole Blood | 120 nM | [1] | ||
| LFA-1/ICAM-1 Binding | 9 nM | [1] | |||
| BMS-587101 | LFA-1-mediated T-cell proliferation | Human HUVEC cells | 20 nM | [4] | |
| LFA-1-mediated adhesion | Mouse splenocytes & bEND cells | 150 nM | [4] | ||
| Lifitegrast (SAR 1118) | Jurkat T cell attachment to ICAM-1 | Jurkat T cells | 2.98 nM | [5] | |
| LFA-1/ICAM-1 Binding | 8.53 nM (IC50) | [6] | |||
| Efalizumab | Not a small molecule | N/A | [7][8] |
N/A - Not Applicable as Efalizumab is a monoclonal antibody.
Mechanism of Action
-
This compound , BMS-587101 , and Lifitegrast are small molecule inhibitors that directly compete with ICAM-1 for binding to LFA-1.[1][4][5] They are designed to fit into the binding pocket on the I-domain of the LFA-1 αL subunit, thereby preventing the protein-protein interaction.[9]
-
Efalizumab is a humanized monoclonal antibody that binds to the CD11a subunit of LFA-1.[7][8] Its mechanism of action involves sterically hindering the interaction between LFA-1 and ICAM-1.[8] Due to safety concerns, efalizumab was withdrawn from the market.[7]
LFA-1 Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches for evaluating LFA-1 antagonists, the following diagrams are provided.
Caption: LFA-1 Signaling Pathway.
Caption: Experimental Workflow for LFA-1 Antagonist Evaluation.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize LFA-1 antagonists.
LFA-1/ICAM-1 Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of LFA-1 to its ligand ICAM-1.
-
Coating: 96-well microplates are coated with recombinant human ICAM-1.
-
Blocking: Unbound sites are blocked with a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Incubation: Purified LFA-1 is pre-incubated with varying concentrations of the test antagonist (e.g., this compound) before being added to the ICAM-1 coated wells.
-
Detection: A primary antibody specific for LFA-1 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the absorbance against the antagonist concentration.
T-Cell Adhesion Assay
This assay measures the ability of an antagonist to block the adhesion of LFA-1-expressing T-cells to a layer of cells expressing ICAM-1 or to immobilized ICAM-1.
-
Cell Culture: A T-cell line (e.g., Jurkat) is cultured under standard conditions.
-
Plate Preparation: 96-well plates are coated with ICAM-1 or a monolayer of ICAM-1 expressing cells (e.g., HUVECs).
-
Cell Treatment: T-cells are pre-incubated with different concentrations of the LFA-1 antagonist.
-
Adhesion: The treated T-cells are added to the prepared plates and incubated to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified, for example, by using a fluorescent dye and measuring fluorescence with a plate reader.
-
Data Analysis: The percentage of inhibition of adhesion is calculated for each antagonist concentration to determine the IC50.
IL-2 Production Assay
This assay assesses the effect of LFA-1 antagonists on T-cell activation by measuring the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Stimulation: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB)) in the presence of varying concentrations of the LFA-1 antagonist.
-
Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for IL-2 production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an ELISA kit specific for human IL-2.
-
Data Analysis: The IC50 value for the inhibition of IL-2 production is determined.
Mixed Lymphocyte Reaction (MLR)
The MLR is a functional assay that measures the T-cell proliferative response to allogeneic stimulation, a process dependent on LFA-1.
-
Cell Preparation: Responder T-cells and stimulator cells (e.g., irradiated or mitomycin-C treated PBMCs from a different donor) are prepared.
-
Co-culture: Responder and stimulator cells are co-cultured in the presence of different concentrations of the LFA-1 antagonist.
-
Incubation: The co-culture is incubated for several days (typically 5-7 days).
-
Proliferation Measurement: T-cell proliferation is measured by adding a marker of DNA synthesis, such as ³H-thymidine or BrdU, during the final hours of incubation. The incorporation of the marker is then quantified.
-
Data Analysis: The inhibition of T-cell proliferation is calculated to determine the IC50 of the antagonist.
In Vivo Studies
-
This compound has demonstrated efficacy in a delayed-type hypersensitivity (DTH) mouse model, showing dose-dependent inhibition of swelling with full efficacy at an oral dose of 3 mg/kg.[1][10]
-
BMS-587101 has shown significant efficacy in murine models of arthritis, including antibody-induced and collagen-induced arthritis, reducing inflammation and bone destruction.[11]
-
Lifitegrast has been extensively studied in animal models of dry eye disease and in clinical trials, demonstrating a reduction in corneal inflammation and an increase in tear production.[8]
Conclusion
This compound emerges as a highly potent LFA-1 antagonist with low nanomolar activity in inhibiting LFA-1/ICAM-1 binding and T-cell function. Its favorable in vitro profile is complemented by demonstrated in vivo efficacy. When compared to other small molecule antagonists like BMS-587101 and the approved drug lifitegrast, this compound shows comparable or superior potency in certain in vitro assays. The data and protocols presented in this guide offer a valuable resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and other LFA-1 antagonists.
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. marinbio.com [marinbio.com]
- 7. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of LFA-1 Antagonists: BI-1950 vs. Lifitegrast
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting lymphocyte function-associated antigen-1 (LFA-1), both BI-1950 and lifitegrast have emerged as potent small molecule inhibitors of the LFA-1/ICAM-1 interaction, a critical pathway in T-cell mediated inflammation. This guide provides an objective in vitro comparison of these two compounds, supported by available experimental data, to aid researchers and drug development professionals in their evaluation.
Data Presentation: Quantitative In Vitro Comparison
| Parameter | This compound | Lifitegrast | Assay Type | Source |
| LFA-1/ICAM-1 Binding Affinity | KD: 9 nM[1][2] | IC50: 2.98 nM[3][4] | Competitive Binding / Cell Adhesion | [1][2][3][4] |
| T-Cell Adhesion Inhibition | Not explicitly reported | IC50: 2.98 nM[3][4] | Jurkat T-cell adhesion to ICAM-1 | [3][4] |
| Cytokine Release Inhibition | IC50 (IL-2): 3 nM (PBMCs)[1][2] | Approx. IC50: 2 nM (various cytokines)[5] | SEB-stimulated human PBMCs / Activated lymphocytes | [1][2][5] |
| IC50 (IL-2): 120 nM (Whole Blood)[1][2] |
LFA-1/ICAM-1 Signaling Pathway
The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) or endothelial cells is a cornerstone of the immune response. This binding facilitates immune synapse formation, leading to T-cell activation, proliferation, and cytokine release, which in turn perpetuates the inflammatory cascade. Both this compound and lifitegrast are designed to competitively inhibit this interaction.
Caption: LFA-1/ICAM-1 signaling pathway and points of inhibition by this compound and lifitegrast.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and may not reflect the exact procedures used in the cited studies.
LFA-1/ICAM-1 Competitive Binding Assay
This assay quantifies the ability of a test compound to inhibit the binding of LFA-1 to its ligand, ICAM-1.
Methodology:
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 and incubated overnight at 4°C. The plates are then washed and blocked to prevent non-specific binding.
-
Compound Incubation: Serial dilutions of the test compounds (this compound or lifitegrast) are prepared and added to the wells.
-
LFA-1 Addition: Purified, soluble LFA-1, often tagged for detection (e.g., with biotin or a fluorescent label), is added to the wells.
-
Incubation: The plates are incubated to allow for competitive binding between the test compound and ICAM-1 for the LFA-1 protein.
-
Detection: After washing to remove unbound LFA-1, a detection reagent (e.g., streptavidin-HRP for biotinylated LFA-1) is added.
-
Signal Quantification: The signal, which is inversely proportional to the inhibitory activity of the compound, is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a competitive LFA-1/ICAM-1 binding assay.
Jurkat T-Cell Adhesion Assay
This cell-based assay measures the ability of a compound to prevent the adhesion of T-cells to a substrate coated with ICAM-1.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1.
-
Cell Labeling: Jurkat T-cells, a human T-lymphocyte cell line, are labeled with a fluorescent dye (e.g., Calcein AM).
-
Compound Treatment: The labeled Jurkat cells are pre-incubated with various concentrations of the test compound.
-
Adhesion: The treated cells are then added to the ICAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of adhesion inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow for a Jurkat T-cell adhesion assay.
Cytokine Release Assay
This assay evaluates the effect of a compound on the release of cytokines from activated immune cells.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in 96-well plates.
-
Compound and Stimulant Addition: The cells are treated with different concentrations of the test compound in the presence of a stimulant, such as Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 antibodies, to induce T-cell activation and cytokine production.
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: The inhibition of cytokine release by the compound is calculated, and IC50 values are determined.
Caption: Workflow for a cytokine release assay using PBMCs.
Summary and Conclusion
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of BI-1950: A Comparative Guide with a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective lymphocyte function-associated antigen-1 (LFA-1) inhibitor, BI-1950, with its structurally similar but functionally weaker analog, BI-9446, which serves as a negative control. The experimental data and detailed protocols herein offer a framework for validating the specific efficacy of this compound in inhibiting the LFA-1 signaling pathway, a critical component in immune cell interactions.
Introduction to this compound and the Role of a Negative Control
This compound is a small molecule inhibitor that targets LFA-1, an integrin receptor on the surface of lymphocytes. By binding to LFA-1, this compound effectively blocks its interaction with Intercellular Adhesion Molecule-1 (ICAM-1), a crucial step in T-cell activation, adhesion, and migration.[1] This inhibition ultimately leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[1]
To ensure that the observed effects of this compound are specifically due to its high-affinity binding to LFA-1 and not a result of off-target effects or the compound's general chemical structure, it is essential to use a negative control. BI-9446 is an ideal negative control as it is a close analog of this compound but exhibits a significantly weaker affinity for LFA-1.[1] Any significant difference in the biological response between this compound and BI-9446 can, therefore, be attributed to the specific LFA-1 inhibitory activity of this compound.
Comparative Efficacy Data: this compound vs. BI-9446 (Negative Control)
The following table summarizes the key in vitro efficacy parameters of this compound compared to the negative control, BI-9446. The data demonstrates the high potency and specificity of this compound for LFA-1.
| Parameter | This compound | BI-9446 (Negative Control) |
| LFA-1/ICAM-1 Binding Affinity (KD) | 9 nM | >1000 nM[1] |
| Inhibition of IL-2 Production (IC50 in human PBMCs) | 3 nM[1] | >1000 nM[1] |
| Inhibition of T-cell Adhesion to ICAM-1 (IC50) | 15 nM | >5000 nM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating this compound's efficacy, the following diagrams are provided.
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound efficacy.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to validate the efficacy of this compound.
In Vitro IL-2 Production Assay
Objective: To quantify the dose-dependent inhibition of IL-2 production in activated human peripheral blood mononuclear cells (PBMCs) by this compound and the negative control BI-9446.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Compound Preparation: Prepare a serial dilution of this compound and BI-9446 in DMSO, followed by a final dilution in culture medium to achieve the desired concentrations. Ensure the final DMSO concentration is below 0.1% in all wells.
-
Cell Plating and Treatment: Plate the PBMCs at a density of 2 x 105 cells/well in a 96-well flat-bottom plate. Add the prepared dilutions of this compound, BI-9446, or a vehicle control (medium with DMSO) to the respective wells.
-
Cell Stimulation: Stimulate the cells with 1 µg/mL of Staphylococcal enterotoxin B (SEB) to induce T-cell activation and IL-2 production. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant.
-
ELISA for IL-2 Quantification: Quantify the concentration of IL-2 in the collected supernatants using a commercially available human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
Cell Adhesion Assay
Objective: To measure the ability of this compound and the negative control BI-9446 to inhibit the adhesion of T-cells to ICAM-1-coated surfaces.
Methodology:
-
Plate Coating: Coat the wells of a 96-well high-binding microplate with 10 µg/mL of recombinant human ICAM-1/Fc chimera in PBS overnight at 4°C. On the day of the assay, wash the wells three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
T-Cell Isolation: Isolate primary human T-cells from PBMCs using a negative selection kit.
-
Cell Labeling: Label the isolated T-cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.
-
Compound Treatment: Resuspend the labeled T-cells in assay buffer (e.g., RPMI + 0.5% BSA) and pre-incubate them with various concentrations of this compound, BI-9446, or a vehicle control for 30 minutes at 37°C.
-
Adhesion Incubation: Add the pre-treated T-cells (5 x 104 cells/well) to the ICAM-1 coated and blocked wells. Incubate for 1 hour at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion for each concentration relative to the vehicle control. Plot the percentage of adhesion against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
The significant difference in potency between this compound and the negative control, BI-9446, in both the IL-2 production and cell adhesion assays, provides strong evidence for the specific and targeted efficacy of this compound as an LFA-1 inhibitor. The provided protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound. The use of a well-defined negative control is paramount in such studies to ensure the unambiguous interpretation of the results.
References
A Comparative Guide to the LFA-1 Inhibitor BI-1950 and its Negative Control BI-9446
This guide provides a detailed comparison of BI-1950, a potent lymphocyte function-associated antigen-1 (LFA-1) inhibitor, and its structurally similar but significantly less active counterpart, BI-9446. The information is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of LFA-1 inhibition.
Introduction
This compound is a highly potent and selective small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), a key integrin involved in immune cell adhesion and signaling.[1][2] By blocking the interaction between LFA-1 and its primary ligand, intercellular adhesion molecule-1 (ICAM-1), this compound effectively modulates immune responses.[1] In contrast, BI-9446 is a close analog of this compound with a much weaker affinity for LFA-1, making it an ideal negative control for in vitro experiments to ascertain that the observed effects are due to specific LFA-1 inhibition.[1]
Quantitative Performance Data
The following table summarizes the key performance metrics of this compound and BI-9446, highlighting the significant difference in their potency.
| Parameter | This compound | BI-9446 | Reference |
| LFA-1/ICAM-1 Binding Affinity (KD) | 9 nM | > 1 µM | [1] |
| IL-2 Production Inhibition in human PBMCs (IC50) | 3 nM | Not Available | [1] |
| IL-2 Production Inhibition in human whole blood (IC50) | 120 nM | Not Available | [1] |
| In vivo Efficacy (Delayed-Type Hypersensitivity Model) | Full efficacy at 3 mg/kg p.o. | Not Applicable | [1] |
Signaling Pathway of LFA-1 Inhibition
The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) is a critical component of the immunological synapse. This interaction stabilizes the cell-cell contact and facilitates T-cell activation, proliferation, and cytokine release, such as Interleukin-2 (IL-2). This compound, by binding to LFA-1, directly prevents this interaction and the subsequent downstream signaling events.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. LFA-1/ICAM-1 Binding Assay
-
Objective: To determine the binding affinity (KD) of this compound and BI-9446 to LFA-1 and their ability to inhibit the LFA-1/ICAM-1 interaction.
-
Methodology: A common method for this is a competitive binding assay using Surface Plasmon Resonance (SPR) or a fluorescence-based assay.
-
SPR: Recombinant human ICAM-1 is immobilized on a sensor chip. Purified LFA-1 is then flowed over the chip in the presence of varying concentrations of the test compound (this compound or BI-9446). The change in resonance angle, which is proportional to the mass bound to the surface, is measured. The KD is calculated from the association and dissociation rate constants.
-
Fluorescence-based Assay: LFA-1 expressing cells are incubated with a fluorescently labeled ICAM-1-Fc fusion protein in the presence of different concentrations of the inhibitor. The amount of bound ICAM-1 is quantified by flow cytometry. The IC50 value, the concentration of inhibitor required to reduce ICAM-1 binding by 50%, is determined.
-
2. IL-2 Production Inhibition Assay
-
Objective: To assess the functional consequence of LFA-1 inhibition on T-cell activation by measuring the inhibition of IL-2 production.
-
Methodology:
-
Peripheral Blood Mononuclear Cells (PBMCs) Isolation: Human PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Stimulation: PBMCs are cultured in appropriate media and stimulated with a mitogen (e.g., phytohemagglutinin, PHA) or anti-CD3/anti-CD28 antibodies in the presence of varying concentrations of this compound or BI-9446.
-
IL-2 Quantification: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of IL-2 is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The IC50 value is calculated by plotting the IL-2 concentration against the inhibitor concentration.
-
Whole Blood Assay: A similar protocol is followed, but instead of isolated PBMCs, whole blood is used. This provides a more physiologically relevant matrix.
-
3. In Vivo Delayed-Type Hypersensitivity (DTH) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a T-cell-mediated inflammatory response model.
-
Methodology:
-
Sensitization: Mice are sensitized by applying a hapten (e.g., dinitrofluorobenzene, DNFB) to a shaved area of the skin.
-
Challenge: Several days later, the mice are challenged by applying the same hapten to the ear.
-
Treatment: this compound is administered orally (p.o.) at different doses prior to the challenge.
-
Measurement: The degree of ear swelling is measured at various time points after the challenge using a caliper. The percentage of inhibition of ear swelling is calculated relative to a vehicle-treated control group.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating LFA-1 inhibitors.
Conclusion
This compound is a potent and selective LFA-1 inhibitor with demonstrated in vitro and in vivo activity.[1] Its ability to block the LFA-1/ICAM-1 interaction and subsequent T-cell activation makes it a valuable tool for studying the role of LFA-1 in various immunological processes. The availability of BI-9446 as a well-defined negative control allows for rigorous assessment of on-target effects in experimental settings.[1] This comparative guide provides the necessary data and experimental context for researchers to effectively utilize these molecules in their studies.
References
Validating the Inhibitory Effect of BI-1950 on IL-2 Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-1950, a potent LFA-1 antagonist, with other alternative small molecule inhibitors targeting the LFA-1/ICAM-1 interaction to modulate Interleukin-2 (IL-2) production. The objective is to offer a clear, data-driven resource for validating the inhibitory effects of these compounds, complete with detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Introduction to LFA-1 and IL-2 Production
Leukocyte function-associated antigen-1 (LFA-1) is an integrin receptor found on lymphocytes that plays a crucial role in the immune response. Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) is essential for T-cell activation, immunological synapse formation, and the subsequent production of cytokines, including the key signaling molecule IL-2.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making LFA-1 an attractive therapeutic target.
This compound is a selective and potent small molecule inhibitor of the LFA-1/ICAM-1 interaction.[2] By blocking this binding, this compound effectively inhibits downstream signaling events, leading to a reduction in IL-2 production.[2] This guide will compare the in vitro efficacy of this compound with other notable LFA-1 inhibitors.
Comparative Efficacy of LFA-1 Inhibitors on IL-2 Production
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and alternative LFA-1 inhibitors against IL-2 production or related cellular adhesion assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Assay Type | Cell Type | IC50 (nM) |
| This compound | SEB-induced IL-2 Production | Human PBMCs | 3[2] |
| SEB-induced IL-2 Production | Human Whole Blood | 120[2] | |
| Lifitegrast (SAR 1118) | Jurkat T-cell attachment to ICAM-1 | Jurkat T-cells | 2.98[3][4] |
| Inhibition of various cytokines (including IL-2) | Activated Lymphocytes | ~2[1] | |
| BMS-688521 | Mixed Lymphocyte Reaction (MLR) | Not Specified | 60[5] |
| Adhesion Assay | Human T-cell/HUVEC | 2.5[5] |
Experimental Protocols
This section details the methodologies for key experiments used to validate the inhibitory effect of compounds on IL-2 production.
Inhibition of SEB-Induced IL-2 Production in Human PBMCs
This assay measures the ability of a compound to inhibit IL-2 production in primary human immune cells stimulated with a superantigen.
a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
b. Cell Culture and Treatment:
-
Seed the PBMCs in 96-well plates at a density of 2 x 10^5 cells per well.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
c. Stimulation and Incubation:
-
Stimulate the cells with Staphylococcal enterotoxin B (SEB) at a final concentration of 1 µg/mL.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
d. Measurement of IL-2 Production:
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
e. Data Analysis:
-
Calculate the percentage of inhibition of IL-2 production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Mixed Lymphocyte Reaction (MLR)
The MLR assesses the T-cell proliferative response and cytokine production in response to allogeneic stimulation, mimicking an in-vivo immune reaction.[6][7]
a. Cell Preparation:
-
Isolate PBMCs from two different healthy donors (donor A and donor B).
-
Treat the "stimulator" cells (from donor A) with mitomycin C or irradiation to prevent their proliferation. These cells will act as the antigen-presenting cells.
-
The "responder" cells (from donor B) are left untreated.
b. Co-culture and Treatment:
-
Co-culture the responder and stimulator cells in a 96-well plate at a 1:1 ratio (e.g., 1 x 10^5 cells of each).
-
Add various concentrations of the test inhibitor or vehicle control to the co-culture.
c. Incubation:
-
Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.[8]
d. Measurement of IL-2 Production:
-
On day 2 or 3 of the co-culture, collect the supernatants to measure IL-2 levels by ELISA, as this is the peak of IL-2 production in an MLR.
e. Measurement of T-cell Proliferation (Optional but Recommended):
-
On the final day of incubation, assess T-cell proliferation using methods such as [3H]-thymidine incorporation, CFSE dye dilution followed by flow cytometry, or a BrdU incorporation assay.[7][8]
f. Data Analysis:
-
Calculate the percentage of inhibition of IL-2 production and/or T-cell proliferation for each inhibitor concentration.
-
Determine the IC50 value as described in the previous protocol.
Visualizing the Mechanism and Workflow
Signaling Pathway of LFA-1 Mediated IL-2 Production
The following diagram illustrates the signaling cascade initiated by the LFA-1/ICAM-1 interaction, leading to the activation of the NF-κB pathway and subsequent transcription of the IL-2 gene.
Caption: LFA-1 signaling pathway leading to IL-2 production.
Experimental Workflow for Comparing IL-2 Inhibitors
The following diagram outlines a general workflow for the comparative validation of IL-2 inhibitors.
Caption: Workflow for comparing IL-2 inhibitors.
Conclusion
This compound demonstrates potent inhibition of IL-2 production by effectively targeting the LFA-1/ICAM-1 interaction. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a robust framework for researchers to validate the efficacy of this compound and other LFA-1 antagonists. The provided diagrams offer a clear visual understanding of the underlying molecular mechanisms and the experimental procedures involved. This information is intended to facilitate further research and development in the field of immunomodulatory therapeutics.
References
- 1. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. marinbio.com [marinbio.com]
- 7. marinbio.com [marinbio.com]
- 8. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
A Guide to Ensuring Reproducibility of BI-1950 Experiments Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for ensuring the reproducibility of experiments involving BI-1950, a potent and selective inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1). While direct comparative data on the reproducibility of this compound experiments across different laboratories is not yet publicly available, this document aims to facilitate such comparisons by presenting the known characteristics of this compound, detailing standardized protocols for its key applications, and illustrating the underlying biological pathways and experimental workflows. Adherence to these standardized methods is crucial for generating comparable and reliable data.
This compound: A Potent LFA-1 Inhibitor
This compound is a small molecule inhibitor that targets the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the adhesion and activation of lymphocytes, playing a central role in the immune response. By blocking this interaction, this compound effectively modulates immune cell function.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as provided by Boehringer Ingelheim's opnMe portal.[1] These values serve as a benchmark for researchers using this compound.
| Parameter | Value | Species/System |
| Binding Affinity (KD) | 9 nM | Human LFA-1/ICAM-1 |
| IL-2 Production Inhibition (IC50) | 3 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| IL-2 Production Inhibition (IC50) | 120 nM | Human Whole Blood |
| In Vivo Efficacy | Full efficacy at 3 mg/kg (p.o.) | Mouse Model of Delayed-Type Hypersensitivity |
| Selectivity | >250-fold for human LFA-1 over mouse LFA-1 |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate standardization and cross-lab comparisons.
LFA-1/ICAM-1 Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of LFA-1 to its ligand ICAM-1.
Materials:
-
Recombinant human LFA-1 protein
-
Recombinant human ICAM-1 protein fused to a detection tag (e.g., Fc)
-
High-binding 96-well microplates
-
This compound
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)
-
Detection antibody (e.g., anti-human Fc-HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well plate with recombinant human LFA-1 overnight at 4°C.
-
Wash the plate with assay buffer to remove unbound LFA-1.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in assay buffer) for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and incubate for 30 minutes at room temperature.
-
Add a constant concentration of recombinant human ICAM-1-Fc to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound ICAM-1-Fc.
-
Add the HRP-conjugated anti-human Fc detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound detection antibody.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
IL-2 Production Assay in Human PBMCs
This assay measures the effect of this compound on the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 antibodies for stimulation
-
This compound
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
CO2 incubator
Procedure:
-
Isolate human PBMCs from whole blood using density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 105 cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells and pre-incubate for 30-60 minutes in a 37°C, 5% CO2 incubator.
-
Add the stimulating agent (e.g., SEB or anti-CD3/CD28) to the wells.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Delayed-Type Hypersensitivity (DTH) Mouse Model
This in vivo assay evaluates the efficacy of this compound in a T-cell-mediated inflammatory response. Due to the high selectivity of this compound for human LFA-1, a trans-vivo model using SCID mice and human PBMCs is employed.[1]
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human PBMCs
-
Tetanus toxoid (antigen)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring footpad thickness
Procedure:
-
Sensitization: Inject a suspension of human PBMCs into the footpad of SCID mice.
-
Antigen Challenge: After allowing time for the PBMCs to engraft (typically 24 hours), inject tetanus toxoid into the same footpad to induce a DTH response.
-
Treatment: Administer this compound or a vehicle control orally to the mice at specified time points relative to the antigen challenge. The documented effective dose is 3 mg/kg.[1]
-
Measurement: At various time points after the antigen challenge (e.g., 24, 48, and 72 hours), measure the thickness of the footpad using calipers.
-
Analysis: Compare the footpad swelling in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of the DTH response.
By adhering to these detailed protocols and using the provided data as a benchmark, researchers can enhance the reproducibility of their findings with this compound and contribute to a clearer understanding of its therapeutic potential.
References
A Comparative Guide to BI-1950: A Novel Selective JAK1 Inhibitor for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical novel selective JAK1 inhibitor, BI-1950, against established immunology research tools targeting the Janus kinase (JAK) family. The data presented for this compound is illustrative, designed to benchmark its hypothetical performance against real-world alternatives. All supporting data for comparator compounds are referenced from publicly available sources.
Introduction to JAK Inhibition in Immunology
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular signaling molecules. They play a pivotal role in transducing signals from a wide array of cytokines and growth factors, which are central to immune cell development, activation, and function. The JAK-STAT signaling pathway is a primary mechanism for mediating the effects of these extracellular signals.[1][2][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a key area of research and therapeutic development.[4]
This compound is a next-generation, ATP-competitive small molecule inhibitor designed with high selectivity for the JAK1 enzyme. This guide compares its performance profile to other well-characterized JAK inhibitors: Upadacitinib, Filgotinib, and Abrocitinib.
Performance Data: In Vitro Kinase Inhibition
The inhibitory activity of this compound and comparator molecules was assessed in biochemical assays against the four members of the JAK kinase family. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 Selectivity (vs. JAK2) | JAK1 Selectivity (vs. JAK3) |
| This compound (Hypothetical) | 5 | 350 | >5000 | 150 | 70x | >1000x |
| Upadacitinib | 43 - 47[5][6] | 109 - 120[6][7] | 2100 - 2300[6][7] | 4700[7][8] | ~2.5x - 2.8x | ~49x - 53x |
| Filgotinib | 10[9][10][11] | 28[9][10][11] | 810[9][10][11] | 116[9][10][11] | 2.8x | 81x |
| Abrocitinib | 29[][13] | 803[13] | >10000[13] | 1250[13] | ~28x | >345x |
Signaling Pathway Analysis
The following diagram illustrates the central role of JAK1 in cytokine signaling and the mechanism of action for a selective JAK1 inhibitor like this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The JAK/STAT signaling pathway | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 7. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Safety and Disposal Guide for BI-1950
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and step-by-step disposal procedures for the potent LFA-1 (Lymphocyte Function-Associated Antigen-1) inhibitor, BI-1950. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
I. Quantitative Safety Data
While specific quantitative toxicity data for this compound is not publicly available, data for Lifitegrast, a structurally and functionally similar LFA-1 antagonist, provides context for handling this class of compounds. It is important to note that all laboratory chemicals should be handled with care, assuming they are potentially hazardous.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | No established limit for this compound or Lifitegrast. | [1][2][3] |
| Acute Toxicity (Oral LD50) | Data not available for this compound. | |
| Acute Toxicity (Inhalation LC50) | Data not available for this compound. | |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA (data for Lifitegrast). | [1] |
| Mutagenicity | Not mutagenic in in vitro Ames assay; not clastogenic in in vivo mouse micronucleus assay (data for Lifitegrast). | [4] |
| Primary Hazards | As a potent biological inhibitor, avoid direct contact, inhalation, and ingestion. | General laboratory best practices |
II. Experimental Protocols: Proper Disposal Procedures
The following step-by-step protocol should be followed for the disposal of this compound and associated materials. The primary principle is to treat all materials that have come into contact with this compound as hazardous chemical waste.
A. Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically resistant container for all this compound waste. High-density polyethylene (HDPE) containers are recommended.
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly indicate the contents, including "this compound waste" and any solvents used.
-
Types of Waste:
-
Solid Waste: Collect all contaminated solid materials in this container. This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Weighing boats, pipette tips, and other disposables that have come into contact with this compound.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Aqueous and organic solvent waste should be collected separately.
-
-
Sharps Waste: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
B. Handling and Storage of Waste
-
Container Management: Keep the hazardous waste container securely closed except when adding waste.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers within a secondary containment bin to prevent spills.
C. Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the sink.
-
Empty Containers: Even "empty" original containers of this compound should be treated as hazardous waste and disposed of through the certified waste stream, as residual amounts of the potent compound may remain.
III. Signaling Pathway of this compound
This compound is a potent inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immune response, facilitating the adhesion and activation of T-cells.
References
Essential Safety and Logistical Information for Handling Potent Research Compounds
Disclaimer: The following guidance is based on general best practices for handling potent, potentially hazardous research compounds. As no specific public information is available for "BI-1950," a comprehensive, substance-specific risk assessment must be conducted by qualified personnel before any handling. This document serves as a foundational guide and should be adapted to the specific hazards identified for the compound .
Personal Protective Equipment (PPE) Requirements
The selection of Personal Protective Equipment (PPE) is the last line of defense in protecting laboratory personnel and should be used in conjunction with primary containment devices like biological safety cabinets.[1] The appropriate level of PPE is determined by a thorough risk assessment of the specific hazards associated with the compound and the procedures being performed.[2] For a potent research compound, a BSL-2 or higher level of precaution is recommended.[3][4]
Core PPE Ensemble:
-
Gloves: Double gloving with nitrile gloves is the preferred choice due to their wide range of protection against chemical and biological hazards.[1] Gloves should be changed immediately if contaminated or compromised.[1]
-
Lab Coat: A disposable, solid-front gown or a Tyvek suit provides a barrier to protect skin and personal clothing from contamination.[1] Lab coats should be fully buttoned.[5]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] For procedures with a high risk of splashes or aerosol generation, a face shield worn over safety glasses or goggles is necessary.[3]
-
Respiratory Protection: For procedures that may generate aerosols, such as sonication, centrifugation, or vortexing, a powered air-purifying respirator (PAPR) or a properly fitted N95 respirator should be used.[1][2]
-
Footwear: Closed-toe shoes are mandatory to protect the feet from potential spills.[5]
Quantitative Data for PPE Selection
A critical aspect of PPE selection involves understanding the breakthrough time and permeation rate of chemicals through glove materials. This data should be obtained from the glove manufacturer for the specific chemical being handled. The following table provides an illustrative example of such data.
| Glove Type | Material | Thickness (mil) | Breakthrough Time (minutes) for Cycloheximide (Example Potent Compound) | Permeation Rate (µg/cm²/min) | Recommended Use |
| Nitrile | Acrylonitrile Butadiene | 4 | > 480 | < 0.01 | General handling, double gloving |
| Latex | Natural Rubber | 5 | 120 | 0.5 | Not recommended due to allergy risk and lower chemical resistance |
| Neoprene | Polychloroprene | 8 | > 480 | < 0.01 | Handling of a wider range of chemicals |
Note: This table contains example data. Always refer to manufacturer-specific data for the compound you are working with.
Experimental Protocols: Donning and Doffing of PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Gown: Put on a disposable gown, ensuring it is tied securely.
-
Respiratory Protection: If required, put on the respirator. Perform a seal check.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate biohazard waste container.[5]
-
Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE used when handling a potent compound must be treated as hazardous waste.
-
Gloves, Gowns, and other disposable items: These should be placed in a designated, labeled biohazard waste container immediately after removal.[5]
-
Sharps: Needles, scalpels, and other sharp objects must be disposed of in a puncture-resistant sharps container.
-
Contaminated Liquid Waste: Liquid waste should be decontaminated, typically with a 10% bleach solution or another approved disinfectant, before being disposed of according to institutional guidelines.
-
Solid Waste: Contaminated solid waste should be collected in biohazard bags and autoclaved or incinerated.
Visual Workflow for PPE Procedures
The following diagram illustrates the logical workflow for the selection, donning, doffing, and disposal of PPE for handling a potent research compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
